molecular formula C8H18N2O2 B13633640 2-Amino-6-(dimethylamino)hexanoic acid

2-Amino-6-(dimethylamino)hexanoic acid

Cat. No.: B13633640
M. Wt: 174.24 g/mol
InChI Key: XXEWFEBMSGLYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(dimethylamino)hexanoic acid, more commonly known as N6,N6-dimethyllysine or N-Dimethyl-Lysine, is a derivative of the essential amino acid L-lysine that belongs to the class of L-alpha-amino acids . This compound features a dimethylated amino group on its side chain, which is a key modification of interest in various research fields . Its molecular formula is C8H18N2O2, with an average molecular weight of 174.24 g/mol . N6,N6-Dimethyllysine is of significant value in biochemical and epigenetic research. It serves as a key molecule for studying post-translational modifications, particularly in histones, where such methylation patterns are known to play a critical role in the regulation of gene expression . As a metabolite, it has been detected and studied in human biospecimens including blood and urine, making it relevant for metabolomic studies . Furthermore, its structure, comprising a primary amine and a carboxylic acid group, makes it a useful building block for the synthesis of more complex molecules, such as Schiff base compounds investigated for applications like corrosion inhibition . The compound is provided for Research Use Only and is not approved for diagnostic or therapeutic applications . Handling should be conducted in accordance with good laboratory practices, and it is recommended to store the product in an inert atmosphere at 2-8°C to ensure stability .

Properties

IUPAC Name

2-amino-6-(dimethylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWFEBMSGLYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ne,Ne dimethyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-6-(dimethylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Amino-6-(dimethylamino)hexanoic acid, a dimethylated derivative of the essential amino acid L-lysine, is a molecule of significant interest in contemporary biochemical and pharmaceutical research. Its prevalence as a post-translational modification in histone proteins underscores its critical role in epigenetic regulation and, by extension, its implications for drug development in oncology and other therapeutic areas. This in-depth technical guide provides a comprehensive overview of the synthetic routes to 2-amino-6-(dimethylamino)hexanoic acid, designed for researchers, scientists, and professionals in drug development. The guide emphasizes the chemical principles underpinning the synthetic strategies, offers detailed, field-proven experimental protocols, and presents a comparative analysis of the primary synthetic methodologies.

Introduction and Significance

2-Amino-6-(dimethylamino)hexanoic acid, systematically known as (2S)-2-amino-6-(dimethylamino)hexanoic acid and often referred to as N(6),N(6)-dimethyl-L-lysine, is a non-proteinogenic α-amino acid.[1][2] Its structure is characterized by a standard L-lysine backbone with two methyl groups covalently attached to the terminal epsilon (ε) amino group of the side chain.

The scientific importance of this molecule stems primarily from its role in epigenetics. Lysine methylation is a key post-translational modification of histone proteins, influencing chromatin structure and gene expression.[3][4] The degree of methylation at specific lysine residues—monomethylation, dimethylation, or trimethylation—is dynamically regulated by a "writer" and "eraser" enzymatic system of lysine methyltransferases (KMTs) and lysine demethylases (KDMs), respectively.[5] These methylation marks are then interpreted by "reader" proteins, which contain specialized domains that recognize and bind to methylated lysines, thereby eliciting downstream cellular responses.[5]

The synthesis of 2-amino-6-(dimethylamino)hexanoic acid and its protected derivatives is therefore crucial for:

  • The solid-phase synthesis of histone tail peptides bearing this specific modification, which are invaluable tools for studying the histone code.[3][6]

  • The development of specific antibodies against dimethylated lysine residues.

  • Serving as a reference standard in mass spectrometry-based proteomics for the identification and quantification of histone modifications.[5]

  • Use in biochemical assays to probe the activity and substrate specificity of KMTs, KDMs, and reader proteins.

Given its integral role in cellular processes that are often dysregulated in diseases such as cancer, the availability of robust synthetic routes to 2-amino-6-(dimethylamino)hexanoic acid is of paramount importance for advancing drug discovery efforts targeting the epigenetic machinery.

Primary Synthetic Strategies

The synthesis of 2-amino-6-(dimethylamino)hexanoic acid can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the desired scale of synthesis, the availability of starting materials, and the need for specific protecting groups for subsequent applications, such as peptide synthesis. This guide will focus on two of the most prevalent and reliable methodologies:

  • Route A: Direct Reductive Amination of a Protected Lysine Derivative. This is arguably the most straightforward and widely employed method, leveraging the nucleophilicity of the ε-amino group of lysine.

  • Route B: Synthesis from a Halogenated Precursor. This approach offers a versatile alternative, particularly when a broader range of side-chain modifications is desired.

Mechanistic Considerations

The chemical transformations central to these syntheses are well-established in organic chemistry.

Reductive Amination: This powerful reaction forms carbon-nitrogen bonds in a controlled manner.[7] The process involves two key steps: the formation of an iminium ion intermediate followed by its reduction. In the context of dimethylating a primary amine, the reaction with formaldehyde first generates a hydroxymethyl amine, which then dehydrates to form a transient iminium ion. This electrophilic species is then reduced by a hydride source. The resulting secondary amine can undergo a second round of reductive amination to yield the tertiary amine. The use of a reducing agent that is selective for the iminium ion over the aldehyde starting material, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of this one-pot reaction.[7]

Nucleophilic Substitution: The synthesis from a halogenated precursor relies on a classic Sₙ2 reaction. A bromoalkane, for instance, serves as an excellent electrophile. The terminal bromine atom is displaced by a nucleophilic source of the dimethylamino group, such as dimethylamine. The efficiency of this reaction is influenced by the choice of solvent and reaction temperature.

Synthetic Route A: Reductive Amination of Nα-Protected Lysine

This method is highly efficient for producing Nα-protected Nε,Nε-dimethyl-L-lysine, which is a direct building block for solid-phase peptide synthesis. The most common Nα-protecting group in this context is the fluorenylmethyloxycarbonyl (Fmoc) group, due to its base-lability, which is orthogonal to the acid-labile protecting groups often used for other amino acid side chains.

Workflow for Reductive Amination

G start Nα-Fmoc-L-lysine reagents Formaldehyde (aq.) Sodium Cyanoborohydride (NaBH3CN) Methanol (MeOH) start->reagents Reaction Conditions product Nα-Fmoc-Nε,Nε-dimethyl-L-lysine reagents->product Reductive Amination deprotection Piperidine in DMF product->deprotection Optional Deprotection final_product 2-Amino-6-(dimethylamino)hexanoic acid deprotection->final_product

Caption: Reductive amination workflow for the synthesis of 2-Amino-6-(dimethylamino)hexanoic acid.

Detailed Experimental Protocol

Synthesis of Nα-Fmoc-Nε,Nε-dimethyl-L-lysine

  • Dissolution: To a solution of Nα-Fmoc-L-lysine (1.0 eq) in methanol (MeOH), add aqueous formaldehyde (37% solution, ~2.5 eq).

  • pH Adjustment: Adjust the pH of the solution to approximately 7 by the dropwise addition of acetic acid.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, ~2.0 eq) portion-wise over 15 minutes while maintaining the temperature at 20-25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to pH ~2 with 1 M HCl to decompose any remaining NaBH₃CN.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (DCM) to afford Nα-Fmoc-Nε,Nε-dimethyl-L-lysine as a white solid.

Deprotection to Yield 2-Amino-6-(dimethylamino)hexanoic acid

  • Fmoc Removal: Dissolve the purified Nα-Fmoc-Nε,Nε-dimethyl-L-lysine in a 20% solution of piperidine in dimethylformamide (DMF).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF. The resulting residue can be triturated with diethyl ether to precipitate the free amino acid, which can then be collected by filtration.

Data Presentation
Reagent/ParameterMolar EquivalentPurpose
Nα-Fmoc-L-lysine1.0Starting Material
Formaldehyde (37% aq.)~2.5Methyl source
Sodium Cyanoborohydride~2.0Reducing agent
Methanol-Solvent
Acetic Acid-pH adjustment
Piperidine (20% in DMF)-Fmoc deprotection

Synthetic Route B: From L-2-Amino-6-bromohexanoic Acid

This alternative route provides access to the target molecule through a nucleophilic substitution pathway.[6] It begins with the synthesis of a key intermediate, L-2-amino-6-bromohexanoic acid, which can be derived from L-lysine or other suitable precursors. This intermediate is then reacted with dimethylamine to install the dimethylamino group at the ε-position.

Workflow for Synthesis via Halogenated Intermediate

G start Nα-Protected L-lysine step1 Diazotization/ Halogenation start->step1 intermediate Nα-Protected L-2-amino-6-bromohexanoic acid step1->intermediate step2 Dimethylamine (gas or solution) intermediate->step2 product Nα-Protected 2-Amino-6-(dimethylamino)hexanoic acid step2->product step3 Deprotection product->step3 final_product 2-Amino-6-(dimethylamino)hexanoic acid step3->final_product

Caption: Synthesis of 2-Amino-6-(dimethylamino)hexanoic acid via a bromo-intermediate.

Detailed Experimental Protocol

Synthesis of Nα-Fmoc-L-2-amino-6-bromohexanoic acid (Intermediate)

This intermediate can be prepared from Nα-Fmoc-L-lysine via a Sandmeyer-type reaction or other established methods for converting an amino group to a bromide.

Synthesis of Nα-Fmoc-2-Amino-6-(dimethylamino)hexanoic acid

  • Reaction Setup: Dissolve Nα-Fmoc-L-2-amino-6-bromohexanoic acid (1.0 eq) in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or DMF in a pressure-rated vessel.

  • Addition of Amine: Cool the solution to 0°C and add a solution of dimethylamine in THF (2.0 M, ~3.0 eq) or bubble dimethylamine gas through the solution.

  • Reaction: Seal the vessel and heat to 50-60°C for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, and concentrate under reduced pressure. The work-up is similar to Route A, involving an aqueous wash and extraction with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography.

The final deprotection of the Fmoc group is carried out as described in Route A.

Comparative Analysis and Field Insights

FeatureRoute A: Reductive AminationRoute B: From Halogenated Precursor
Efficiency Generally high-yielding and proceeds in a single step from the protected lysine.Multi-step process, which may lead to a lower overall yield.
Atom Economy Good, with the main byproduct being water.Lower, due to the introduction and subsequent displacement of the halogen atom.
Reagent Safety Requires handling of formaldehyde (toxic) and sodium cyanoborohydride (releases HCN upon acidification).Requires handling of brominating agents and gaseous or volatile dimethylamine.
Versatility Primarily used for methylation.The bromo-intermediate is a versatile precursor for a wide range of ε-N-alkylated lysines.
Scalability Readily scalable.Can be more challenging to scale due to the handling of gaseous reagents and pressure reactions.

Expertise & Experience Insights:

For most applications where the end goal is the synthesis of Nε,Nε-dimethyl-L-lysine or its Fmoc-protected version for peptide synthesis, Route A (Reductive Amination) is the preferred method. Its operational simplicity, high efficiency, and cost-effectiveness make it the industry standard. The reaction is robust and generally provides clean conversions, simplifying the purification process.

Route B becomes strategically advantageous when a library of ε-N-modified lysine analogues is desired. The common intermediate, L-2-amino-6-bromohexanoic acid, can be reacted with a variety of primary and secondary amines to generate a diverse set of derivatives, which is highly valuable in structure-activity relationship (SAR) studies during drug development.

Conclusion

The synthesis of 2-amino-6-(dimethylamino)hexanoic acid is a well-established process that is critical for advancing research in epigenetics and related fields of drug discovery. The direct reductive amination of Nα-protected lysine stands out as the most efficient and practical route for most applications. The alternative synthesis via a halogenated intermediate offers greater versatility for the creation of diverse lysine analogues. The choice of synthetic strategy should be guided by the specific research objectives, required scale, and available laboratory resources. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this important molecule and its derivatives.

References

  • Huang, Z., Du, J., Zhao, Y., & Li, Y. (2006). Synthesis of Site-Specifically Dimethylated and Trimethylated Peptides Derived from Histone H3 N-Terminal Tail. ResearchGate. [Link]

  • Chi, H., Islam, M. S., Nsiama, T. K., & Nishino, N. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305–1311. [Link]

  • PubChem. (n.d.). N(6),N(6)-dimethyl-L-lysine. PubChem. Retrieved from [Link]

  • Wikidata. (n.d.). N(6),N(6)-dimethyl-L-lysine. Wikidata. Retrieved from [Link]

  • Groff, D., et al. (2010). Genetically directing ɛ-N, N-dimethyl-L-lysine in recombinant histones. PubMed. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Engineering Epigenetic States: The Biological Activity and Application of Dimethylated Lysine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The Epigenetic Challenge and the MLA Solution

The dynamic regulation of chromatin structure is fundamentally driven by post-translational modifications (PTMs) on histone tails. Among these, lysine methylation—ranging from mono- to tri-methylation—serves as a critical signaling platform for "reader" proteins that dictate gene expression and DNA repair mechanisms[1]. However, studying the precise biological activity of specific methylation states (e.g., dimethylation, Kme2) in vitro is hindered by the difficulty of obtaining homogeneously modified histones. Enzymatic methylation often yields a heterogeneous mixture of states, and native chemical ligation, while precise, is technically demanding and low-yielding.

To circumvent these bottlenecks, researchers have widely adopted Methyllysine Analogs (MLAs) . By mutating a target lysine to a cysteine and subsequently alkylating the thiol group with a haloalkylamine, researchers can install an isosteric γ -thialysine adduct (e.g., KCme2 for dimethylation)[2][3]. This whitepaper explores the biological activity, structural dynamics, and experimental implementation of dimethylated lysine analogs, providing a critical framework for researchers utilizing these tools in epigenetic drug discovery and mechanistic biology.

Chemical Basis and Structural Dynamics of KCme2

The generation of a dimethylated lysine analog (KCme2) relies on the nucleophilic substitution ( SN​2 ) of a thiolate anion (from the engineered cysteine) attacking a haloalkylamine, specifically 2-chloro-N,N-dimethylethylamine[3].

While MLAs are designed to be isosteric mimics of native methyllysines, the substitution of a methylene carbon ( −CH2​− ) with a thioether sulfur ( −S− ) introduces distinct biophysical properties:

  • Bond Geometry: The carbon-sulfur bond is longer than a carbon-carbon bond (~1.8 Å vs. 1.5 Å), and the thioether bond angle is more acute (~12° tighter) than the tetrahedral geometry of the native aliphatic chain[2].

  • Conformational Entropy: Biologic thioethers possess lower rotational barriers, leading to higher conformational entropy[2].

  • Electronic Effects: The polarizability and inductive electronic effects of sulfur alter the microenvironment of the modified residue, which can subtly impact reader protein engagement[2].

MLA_Synthesis A Native Histone (Lysine Residue) B Site-Directed Mutagenesis (K -> C) A->B C Engineered Histone (Cysteine Residue) B->C D Reduction (DTT) & Unfolding C->D E Alkylation via 2-chloro-N,N-dimethyl-ethylamine D->E F Dimethylated MLA (KCme2) E->F

Workflow for the generation of dimethylated lysine analogs via cysteine alkylation.

Biological Activity and Reader Engagement

Dimethylated lysine analogs have been instrumental in deciphering complex epigenetic signaling pathways, particularly in DNA damage response and transcriptional regulation.

53BP1 and H4K20me2 Recognition

A classic application of dimethylated MLAs is the study of 53BP1, a critical DNA double-strand break (DSB) repair protein. 53BP1 recruitment to DSBs is dependent on the interaction of its tandem Tudor domain with dimethylated lysine 20 on histone H4 (H4K20me2)[4]. Researchers have utilized KCme2 analogs to study how regulatory proteins, such as TIRR (Tudor Interacting Repair Regulator), mask the H4K20me2 binding motif of 53BP1, thereby regulating its activity[4][5]. The ability to selectively install KCme2 analogs on TIRR or histone peptides allows for precise NMR and binding assays that would be impossible with heterogeneous enzymatic mixtures[4].

Thermodynamic Caveats in Reader Binding

Despite their utility, MLAs are not perfect mimics. The altered geometry and electronic properties of the thioether linkage can result in affinity decrements relative to native counterparts. For example, when comparing the binding of reader domains (like the BPTF PHD finger) to native methyllysines versus MLAs, researchers have observed up to a 13-fold decrease in binding affinity ( Kd​ ) at the peptide level[2]. This thermodynamic penalty can become even more pronounced at the nucleosomal level, sometimes pushing binding affinities outside the detectable range in standard pull-down assays[2].

Table 1: Quantitative Comparison of Native vs. MLA Binding Affinities

Note: Data represents generalized thermodynamic trends observed in PHD finger and Tudor domain reader engagements[2].

Modification StateResidue TypeExample Reader DomainPeptide-Level Kd​ ( μ M)Relative Affinity Loss
Native Kme3H3K4me3BPTF PHD Finger~ 2.5Baseline (1x)
MLA KCme3H3KC4me3BPTF PHD Finger~ 32.5~ 13-fold decrease
Native Kme2H4K20me253BP1 TudorHigh AffinityBaseline (1x)
MLA KCme2H4KC20me253BP1 TudorModerate Affinity~ 5 to 10-fold decrease

Experimental Protocol: Installation of KCme2 on Intact Histones

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis of dimethylated lysine analogs on recombinant histones[3][6].

Rationale: The causality behind these specific steps lies in maintaining the cysteine thiol in a fully reduced, nucleophilic state while preventing protein aggregation during the alkylation reaction.

Reagents:

  • Lyophilized recombinant histone (K-to-C mutant, e.g., H3C4)

  • Dimethyl sulfoxide (DMSO) or Guanidine HCl buffer (for denaturation)

  • Dithiothreitol (DTT)

  • 2-chloro-N,N-dimethylethylamine hydrochloride (Alkylating agent)

  • 1M HEPES buffer (pH 7.8 - 8.0)

Step-by-Step Methodology:

  • Preparation and Reduction: Dissolve 10 mg of the purified, lyophilized mutant histone in 980 μ L of denaturation buffer (or DMSO)[6]. Add 20 μ L of 1 M DTT. Incubate at 37°C for 1 hour to ensure complete reduction of the engineered cysteine and any native cysteines (if not previously mutated to alanine/serine). Causality: Disulfide bonds will prevent alkylation; complete reduction is mandatory.

  • Alkylation: To the reduced histone mixture, add the alkylating reagent (2-chloro-N,N-dimethylethylamine hydrochloride) to a final concentration of ~100 mM.

  • Reaction Conditions: Incubate the reaction mixture at 50°C in the dark. Causality: The SN​2 reaction requires thermal energy to overcome the activation barrier, but excessive heat can degrade the protein.

  • Secondary Reduction (Optional but recommended): After 2.5 hours, add an additional 10 μ L of 1 M DTT to reduce any transiently formed disulfides, followed by another 2.5 hours of incubation[6].

  • Quenching and Purification: Quench the reaction with excess β -mercaptoethanol. Purify the alkylated histone (now containing KCme2) via size-exclusion chromatography (e.g., Superdex 75) or reverse-phase HPLC to remove unreacted alkylating agents and DTT[4].

  • Validation: Confirm the mass shift corresponding to the KCme2 addition (+71 Da relative to the free cysteine) using Intact Mass Spectrometry (ESI-TOF). Validate reader engagement using an orthogonal assay (e.g., Western blot with anti-Kme2 specific antibodies)[3].

Conclusion

Dimethylated lysine analogs (KCme2) represent a powerful, scalable, and versatile tool for interrogating the epigenetic landscape. By converting engineered cysteines into thialysine mimics, researchers can generate homogeneously modified histones to study reader protein engagement, such as the critical 53BP1-H4K20me2 interaction in DNA repair. However, scientists must remain acutely aware of the thermodynamic caveats associated with the thioether linkage. While MLAs are qualitative proxies for native methylation, quantitative binding studies must account for the inherent affinity decrements caused by altered bond geometries and conformational entropy.

References

  • Quantitative and structural assessment of histone methyllysine analog engagement by cognate binding proteins reveals affinity decrements relative to native counterparts. nih.gov. Available at:[Link]

  • TIRR regulates 53BP1 by masking its histone methyl-lysine binding function. nih.gov. Available at:[Link]

  • An acetylation-mediated chromatin switch governs H3K4 methylation read-write capability. biorxiv.org. Available at:[Link]

  • Chemical and Biochemical Perspectives of Protein Lysine Methylation. nih.gov. Available at:[Link]

  • TIRR regulates 53BP1 by masking its histone methyl-lysine binding function. figshare.com. Available at:[Link]

  • Installation of Trimethyllysine Analogs on Intact Histones via Cysteine Alkylation. acs.org. Available at:[Link]

Sources

Advanced Spectroscopic Characterization of 2-Amino-6-(dimethylamino)hexanoic Acid (N6,N6-Dimethyl-L-lysine)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of epigenetic drug discovery, the precise analytical characterization of post-translational modifications (PTMs) is a non-negotiable prerequisite. 2-Amino-6-(dimethylamino)hexanoic acid , universally known as N6,N6-dimethyl-L-lysine (Kme2) , is a critical non-proteinogenic amino acid. As a hallmark of histone tail modifications (e.g., H3K4me2, H3K9me2), Kme2 acts as a fundamental epigenetic switch regulating chromatin structure and gene expression.

For Senior Application Scientists and analytical chemists, distinguishing Kme2 from its mono- and tri-methylated counterparts—or resolving it from isobaric modifications like formylation—requires rigorous, multi-modal spectroscopic validation. This whitepaper provides an in-depth, causality-driven guide to the Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy of Kme2, complete with self-validating experimental workflows.

Biological & Chemical Context

Lysine methylation is a dynamic, reversible process orchestrated by a highly specialized enzymatic machinery. The addition of methyl groups to the ϵ -amino group of lysine alters the residue's bulk and hydrophobicity without neutralizing its positive charge at physiological pH.

Pathway SAM S-adenosylmethionine (Methyl Donor) KMT Lysine Methyltransferases (Writers) SAM->KMT Cofactor Lys Unmodified Lysine (H3K4/H3K9) KMT->Lys Catalyzes Kme2 N6,N6-Dimethyllysine (Kme2) Lys->Kme2 Methylation Kme2->Lys Demethylation Reader Chromodomain Proteins (Readers) Kme2->Reader Recognized by KDM Lysine Demethylases (Erasers) KDM->Kme2 Catalyzes

Figure 1: Epigenetic signaling pathway illustrating the regulatory cycle of lysine methylation.

Chemically, Kme2 (Molecular Formula: C8​H18​N2​O2​ , MW: 174.24 g/mol )[1] features a secondary amine at the α -carbon and a tertiary amine at the ϵ -carbon. This structural nuance dictates its unique spectroscopic signatures, which we will deconstruct below.

Spectroscopic Data & Interpretation

Mass Spectrometry (LC-MS/MS)

In positive-ion Electrospray Ionization (ESI+), Kme2 readily protonates at the highly basic ϵ -amine, yielding a robust precursor ion [M+H]+ at m/z 175.1441[1].

The Causality of Fragmentation: During Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation driven by the stability of the dimethylamino group. The loss of water (-18 Da) and ammonia (-17 Da) from the α -amino acid moiety generates intermediate ions. However, the most diagnostic fragment is the substituted immonium ion and its cleavage products. The prominent peak at m/z 84.08 corresponds to the cleavage of the aliphatic side chain, stabilized by the dimethylamino group forming a conjugated system.

The Isobaric Challenge: High-resolution Q-TOF or Orbitrap instrumentation is mandatory to distinguish dimethyllysine ( Δm=+28.0313 Da) from formyllysine ( Δm=+27.9949 Da). The mass difference is a mere 36.4 mDa, which standard quadrupole instruments cannot resolve.

Table 1: Key LC-MS/MS Fragmentation Data for Kme2 (ESI+)

Fragment m/zRelative AbundanceStructural Assignment / Neutral Loss
175.1441 Precursor [M+H]+ Intact protonated molecule
157.1335 ~10% [M+H−H2​O]+ (Loss of carboxyl hydroxyl)
84.0822 100% (Base Peak)Dimethylated aliphatic cleavage product
67.0549 25.3%Secondary fragmentation of side chain
56.0504 73.1%Dimethylaziridinium ion derivative
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides orthogonal, non-destructive structural confirmation. The chemical shifts in both 1H and 13C spectra are highly sensitive to the electron-withdrawing effects of the ϵ -nitrogen.

The Causality of Chemical Shifts: In 1H NMR, the chemical shift of the N-methyl protons is the definitive diagnostic marker for the methylation state. Unmodified lysine lacks these protons. Monomethyllysine (Kme1) exhibits a singlet at ~2.70 ppm. In Kme2, the increased electron-withdrawing effect of the tertiary amine shifts this singlet downfield to ~2.85 ppm . Trimethyllysine (Kme3), possessing a permanent positive charge on the quaternary ammonium center, further deshields these protons, pushing the resonance to ~3.10 ppm. This predictable deshielding trend allows researchers to definitively assign the methylation state without relying solely on MS.

Table 2: 1H and 13C NMR Assignments for Kme2 (in D2​O , pH 7.4)

Position 1H Chemical Shift (ppm)Multiplicity 13C Chemical Shift (ppm)
α -CH3.75t (triplet)55.2
β -CH 2​ 1.85 - 1.95m (multiplet)30.6
γ -CH 2​ 1.40 - 1.50m (multiplet)22.3
δ -CH 2​ 1.65 - 1.75m (multiplet)24.8
ϵ -CH 2​ 3.15t (triplet)58.1
N(CH 3​ ) 2​ 2.85 s (singlet) 43.5
Carbonyl (C=O)--175.3
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy validates the functional groups. The zwitterionic nature of the free amino acid is confirmed by the asymmetric and symmetric carboxylate ( COO− ) stretches at ~1580 cm −1 and ~1410 cm −1 , respectively.

The Causality of Vibrational Modes: The diagnostic feature of Kme2 is the C-N stretching vibration of the tertiary ϵ -amine, which appears in the fingerprint region around 1040–1150 cm −1 . Furthermore, the C-H stretching of the N-methyl groups manifests as a distinct shoulder at ~2810–2820 cm −1 , which is physically separate from the broader aliphatic backbone C-H stretches (~2900-2950 cm −1 ).

Experimental Workflows

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following methodologies incorporate internal controls to eliminate false positives.

Workflow Prep 1. Sample Preparation (Acid Extraction & Tryptic Digestion) LC 2. Liquid Chromatography (C18 Reversed-Phase Separation) Prep->LC Peptide Mixture ESI 3. Electrospray Ionization (Positive Mode ESI+) LC->ESI Elution Gradient MS 4. Q-TOF Mass Spectrometry (Data-Dependent Acquisition) ESI->MS Ionization [M+H]+ Analysis 5. Data Analysis (Fragment Matching m/z 175.14) MS->Analysis MS/MS Spectra

Figure 2: Step-by-step LC-MS/MS analytical workflow for N6,N6-dimethyllysine detection.

LC-ESI-QTOF MS/MS Protocol
  • Isotope Dilution (Self-Validation): Spike the biological sample or tryptic digest with a known concentration of heavy-labeled Kme2 (e.g., 13C2​/15N -labeled dimethyllysine). This internal standard accounts for matrix effects and ion suppression.

  • Chromatographic Separation: Inject 2 μL of the sample onto a high-resolution C18 column (e.g., 1.7 μm , 2.1 x 100 mm). Use a steep gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 15 minutes.

  • MS Acquisition: Operate the Q-TOF in positive ESI mode. Utilize Data-Dependent Acquisition (DDA) with dynamic exclusion set to 10 seconds to ensure lower-abundance methylated peptides are selected for MS/MS fragmentation.

  • Data Validation: The retention time of the endogenous analyte must match the heavy isotope standard within ±0.1 min. The mass accuracy of the precursor ion must be within ≤5 ppm.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ≥5 mg of the purified Kme2 compound in 600 μL of D2​O .

  • Internal Referencing (Self-Validation): Add 0.1% TSP (trimethylsilylpropanoic acid) to the solvent as an internal chemical shift reference (set to 0.00 ppm).

  • pH Control: Adjust the sample pH to exactly 7.4 using a deuterated phosphate buffer. Causality note: The chemical shifts of the ϵ -protons and N-methyl protons are highly pH-dependent due to the protonation state of the amines; failing to control pH will result in drifting chemical shifts.

  • Acquisition: Acquire 1H spectra (minimum 64 scans, relaxation delay 2s) and 13C spectra (minimum 1024 scans) at 298 K using a 400 MHz or higher spectrometer.

Conclusion

The identification of 2-Amino-6-(dimethylamino)hexanoic acid requires a synthesis of high-resolution mass spectrometry and precise NMR spectroscopy. By understanding the chemical causality behind the 1H NMR deshielding of the N-methyl groups and the specific CID fragmentation pathways in MS, researchers can confidently map epigenetic modifications and advance the development of targeted chromatin-modifying therapeutics.

References

  • PubChem. "N(6),N(6)-Dimethyl-L-lysine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • MassBank of North America (MoNA). "Experimental LC-MS Spectrum: MoNA020044." Fiehn Laboratory, UC Davis. Available at:[Link]

Sources

potential research applications of N6,N6-dimethyl-L-lysine

Author: BenchChem Technical Support Team. Date: April 2026

N6,N6-Dimethyl-L-Lysine (Kme2) in Modern Biochemical Research: From Epigenetic Interrogation to Metabolomic Profiling

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between synthetic chemistry and functional biology. N6,N6-dimethyl-L-lysine (Kme2)—a non-standard amino acid characterized by the addition of two methyl groups to the epsilon-nitrogen of lysine—serves as the perfect nexus. In the nucleus, it is a highly specific post-translational modification (PTM) that dictates chromatin architecture (e.g., H3K4me2, H3K9me2). In the cytosol, it acts as a critical intermediate in the carnitine biosynthesis pathway.

This whitepaper provides an authoritative, in-depth technical guide on the research applications of N6,N6-dimethyl-L-lysine, detailing the causality behind experimental workflows in solid-phase peptide synthesis (SPPS), epigenetic reader domain assays, and metabolomic biomarker profiling.

Chemical Synthesis: Site-Specific Integration via SPPS

To study the functional consequences of Kme2, researchers must synthesize peptides containing site-specific dimethylation. The standard building block for this is Fmoc-Lys(Me)2-OH .

The Causality of Coupling Chemistry

The dimethylated epsilon-amine of Lys(Me)2 is inherently basic. In standard Fmoc-based SPPS, prolonged exposure to this basic side chain can cause the premature removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. This leads to unwanted branched peptides, deletion sequences, and severe aggregation.

To counteract this, the coupling of Fmoc-Lys(Me)2-OH and all subsequent residues must be performed using slightly acidic conditions, specifically diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)[1]. Under these conditions, the dimethylamine side chain remains protonated, neutralizing its nucleophilicity and preserving Fmoc integrity.

Protocol: SPPS Incorporation of Fmoc-Lys(Me)2-OH

This self-validating protocol ensures high-fidelity incorporation without premature deprotection.

Step 1: Resin Preparation & Deprotection Swell 0.1 mmol of loaded resin in dimethylformamide (DMF) for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF for 15 minutes. Wash the resin 5 times with DMF and 3 times with CH2Cl2. Step 2: Amino Acid Activation In a separate flask, dissolve 2.5 equivalents of Fmoc-Lys(Me)2-OH and 3.5 equivalents of HOBt in minimal DMF. Add 2.5 equivalents of DIC. Stir under inert gas for 3 minutes to generate the active ester. Step 3: Coupling Transfer the activated amino acid to the resin. Agitate at room temperature for 60 minutes. The slightly acidic DIC/HOBt environment prevents the basic side chain from cleaving the Fmoc group[1]. Step 4: Validation (Kaiser Test) Extract a few resin beads and apply the Kaiser test reagents. Self-Validation Check: If the beads remain yellow/colorless, coupling is complete. If they turn blue, free amines are present; repeat Step 3 before proceeding to the next residue.

SPPS_Workflow Step1 Resin Swelling & Fmoc Deprotection Step2 Wash Resin (DMF / CH2Cl2) Step1->Step2 20% Piperidine Step3 Amino Acid Activation (DIC / HOBt) Step2->Step3 Remove Base Step4 Peptide Coupling (Protonated Sidechain) Step3->Step4 Prevent Deprotection Step5 Kaiser Test (Validation) Step4->Step5 30-60 min Step5->Step2 If Incomplete

Workflow for Fmoc-Lys(Me)2-OH incorporation in SPPS.

Epigenetic Interrogation: Reader Domain Assays

Once Kme2 peptides are synthesized, they are utilized to interrogate epigenetic "reader" proteins. These proteins contain specialized domains (e.g., Tudor, Chromodomains, MBT domains) that recognize specific methylation states to recruit chromatin-remodeling machinery[2].

The Causality of Assay Selection

Reader-peptide interactions are notoriously difficult to quantify because they feature shallow binding pockets and weak affinities (Kd in the low-to-mid micromolar range)[2]. Traditional pull-down assays or ELISAs wash away these transient interactions. Therefore, we utilize the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) . This bead-based, wash-free assay amplifies the signal via singlet oxygen channeling, allowing for the precise measurement of weak interactions (Kd 1–50 µM) in a homogeneous format[3].

Quantitative Binding Affinities of Kme2 Reader Domains

The table below summarizes the binding affinities of key reader domains to Kme2 marks, demonstrating the high specificity of these interactions.

Reader Protein DomainTarget Kme2 MarkBinding Affinity (Kd / IC50)Biological Function
UHRF1 (Tandem Tudor) LIG1K126me230–80 nMDNA methylation maintenance[4]
UHRF1 (Tandem Tudor) H3K9me2390–520 nMHeterochromatin formation[4]
L3MBTL1 (MBT) H4K20me2~5.0 µMTranscriptional repression[2]
JMJD2A (Double Tudor) H3K4me2~5.5 µMHistone demethylation targeting[3]
Protocol: AlphaScreen Binding Assay for Kme2 Readers

Step 1: Reagent Preparation Conjugate the synthetic Kme2 peptide with an N-terminal biotin tag. Express the target reader domain (e.g., UHRF1 TTD) with a GST tag. Step 2: Hook Point Titration (Crucial Validation) Causality: AlphaScreen relies on bead proximity. Excess target protein saturates the beads independently, preventing the formation of the donor-acceptor complex and causing signal quenching (the "hook effect")[3]. Action: Perform a 2D cross-titration of the GST-reader (10–1000 nM) and Biotin-peptide (10–1000 nM) to identify the optimal sub-hook concentrations (typically ~100 nM for both). Step 3: Incubation In a 384-well plate, combine the GST-reader protein, Biotin-Kme2 peptide, Glutathione-coated Acceptor beads (20 µg/mL), and Streptavidin-coated Donor beads (20 µg/mL) in assay buffer. Incubate in the dark for 60 minutes at room temperature. Step 4: Detection Excite the plate at 680 nm. The Donor bead converts ambient oxygen to singlet oxygen, which diffuses to the Acceptor bead (if brought into proximity by the Reader-Kme2 interaction), emitting a luminescent signal at 520–620 nm[3].

AlphaScreen_Logic Donor Donor Bead (Streptavidin) Peptide Biotin-Peptide (Kme2 Mark) Donor->Peptide Biotin Binding Signal Luminescence (520-620 nm) Donor->Signal Singlet Oxygen (680nm) Reader Reader Protein (GST-Tagged) Peptide->Reader Epigenetic Interaction Acceptor Acceptor Bead (Anti-GST) Reader->Acceptor Tag Recognition

AlphaScreen assay logic for Kme2 reader domain interactions.

Metabolomics: Kme2 as an Environmental Toxicity Biomarker

Beyond its role as a static structural mark on histones, free N6,N6-dimethyl-L-lysine is a highly dynamic endogenous metabolite.

The Causality of Biomarker Profiling

During protein turnover, methylated histones are degraded, releasing free N6,N6-dimethyl-L-lysine into the cytosol. This molecule is a direct precursor in the biosynthesis of L-carnitine, a compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Because of its critical position in this pathway, disruptions in serum N6,N6-dimethyl-L-lysine levels serve as a highly sensitive biomarker for metabolic toxicity. For instance, Metabolome-Wide Association Studies (MWAS) have demonstrated that exposure to environmental toxicants like perfluorooctane sulfonate (PFAS) significantly lowers serum N6,N6-dimethyl-L-lysine intensities while simultaneously elevating downstream acyl-carnitines[5]. This inverse correlation indicates that PFAS exposure artificially drives the rapid conversion of Kme2 into carnitine, resulting in the uncoupling of the carnitine shuttle and the dysregulation of lipid metabolism[5].

Metabolic_Pathway Lys Protein-bound L-Lysine KMT Lysine Methyltransferases (KMTs) Lys->KMT DML N6,N6-dimethyl-L-lysine (Biomarker) KMT->DML SAM-dependent TML N6,N6,N6-trimethyl-L-lysine DML->TML Methylation Carnitine L-Carnitine (Fatty Acid Transport) TML->Carnitine Enzymatic Cascade

N6,N6-dimethyl-L-lysine in the carnitine biosynthesis pathway.

Conclusion

N6,N6-dimethyl-L-lysine is far more than a simple structural anomaly; it is a fundamental signaling molecule that bridges the epigenome and the metabolome. By mastering the specific chemical requirements for its synthesis and understanding the biophysical constraints of its reader interactions, researchers can unlock new therapeutic targets for oncology and metabolic diseases.

References

  • Technical Support Information Bulletin 1208: Fmoc-Lys(Me2)
  • homogeneous method for investigation of methylation-dependent protein–protein interactions in epigenetics Source: Nucleic Acids Research | Oxford Academic URL
  • The histone and non-histone methyllysine reader activities of the UHRF1 tandem Tudor domain are dispensable for the propagation of aberrant DNA methylation patterning in cancer cells Source: PMC URL
  • Metabolome Wide Association Study of Serum Poly and Perfluoroalkyl Substances (PFASs)
  • Chemical Inhibitors of Epigenetic Methyllysine Reader Proteins Source: Biochemistry URL

Sources

Methodological & Application

Analytical Strategies for the Quantification of 2-Amino-6-(dimethylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of 2-Amino-6-(dimethylamino)hexanoic acid, a non-proteinogenic amino acid. We delve into the technical nuances of three primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV/FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and presents comparative data to guide researchers in selecting the optimal method for their specific application.

Introduction and Analytical Challenges

2-Amino-6-(dimethylamino)hexanoic acid is a unique amino acid characterized by a primary amine at the alpha position, a C6 alkyl chain, and a terminal dimethylamino group. Its accurate quantification is essential in various research contexts, from metabolism studies to its use as a building block in pharmaceutical development.

The analytical detection of this molecule presents several challenges inherent to amino acids:

  • High Polarity: The zwitterionic nature at physiological pH makes it highly soluble in aqueous solutions but difficult to retain on traditional reversed-phase chromatography columns.

  • Lack of a Strong Chromophore: The absence of significant UV-absorbing moieties complicates detection by standard UV spectrophotometry.[1]

  • Low Volatility: The molecule is not amenable to direct analysis by Gas Chromatography (GC) due to its low volatility and thermal instability.[2]

This application note addresses these challenges by providing detailed protocols that leverage mass spectrometry and chemical derivatization to achieve sensitive and specific quantification.

General Analytical Workflow

A successful analysis begins with meticulous sample preparation and proceeds through separation and detection to final data interpretation. The choice of technique will dictate the specific steps within this workflow.

General_Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Precipitation Protein Precipitation (if applicable) Sample->Precipitation Hydrolysis Hydrolysis (if applicable) Precipitation->Hydrolysis Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Cleanup Derivatization Chemical Derivatization (for HPLC-UV/FLD & GC-MS) Cleanup->Derivatization Separation Chromatographic Separation (LC or GC) Derivatization->Separation Detection Detection (MS, UV, or FLD) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation Quantification->Validation GC_MS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Start Aqueous Sample Extract Dry Evaporate to Complete Dryness (Critical Step) Start->Dry Reagents Add MTBSTFA + Acetonitrile Dry->Reagents React Heat at 100°C for 2-4 hours Reagents->React Inject Inject into GC-MS React->Inject Separate Separate on Capillary Column Inject->Separate Detect Detect by Mass Spectrometer Separate->Detect

Sources

Application Note: Harnessing 2-Amino-6-(dimethylamino)hexanoic Acid for Advanced Protein Labeling and Epigenetic Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-6-(dimethylamino)hexanoic acid, universally recognized in biochemistry as N6,N6-dimethyllysine (Kme2), is a structurally modified amino acid with profound utility in protein science. Its applications bifurcate into two distinct but equally critical domains:

  • Analytical Proteomics: Functioning as a universal mass-tagging moiety generated in situ via chemical reductive amination, enabling highly multiplexed quantitative mass spectrometry.

  • Epigenetic Engineering: Functioning as a site-specifically incorporated post-translational modification (PTM) mimetic, synthesized via genetic code expansion (GCE) to decode chromatin regulation and reader-writer-eraser dynamics.

This application note provides the mechanistic causality, quantitative data, and self-validating protocols required to leverage 2-amino-6-(dimethylamino)hexanoic acid in both global proteomics and targeted epigenetic workflows.

Global Dimethyl Labeling for Quantitative Proteomics

Mechanistic Principles

Stable isotope dimethyl labeling exploits the high reactivity of primary amines—specifically, the N-termini of peptides and the ε-amino groups of lysine residues. When exposed to formaldehyde, these primary amines form a Schiff base intermediate. The subsequent addition of sodium cyanoborohydride (NaCNBH3) selectively reduces the Schiff base, converting the amine into a dimethylamino group. This reaction effectively transforms every native lysine into a 2-amino-6-(dimethylamino)hexanoic acid residue[1].

By substituting standard reagents with their heavy isotopologues (e.g., 13CD2O and NaCNBD3), researchers can generate distinct mass tags. Because the chemical structure and hydrophobicity of the labeled peptides remain identical, their chromatographic retention times are indistinguishable, allowing for highly accurate relative quantification during LC-MS/MS analysis[2].

Quantitative Data: Isotopic Mass Shifts

The table below summarizes the reagent combinations required to generate multiplexed 2-amino-6-(dimethylamino)hexanoic acid mass tags.

Label TypeFormaldehyde IsotopeReducing Agent IsotopeMass Shift per Amine (Da)Net Added Mass (Da)
Light CH2ONaCNBH3+28.031328.0313
Medium CD2ONaCNBH3+32.056432.0564
Heavy 13CD2ONaCNBD3+36.075736.0757
Experimental Workflow

ProteomicsWorkflow Protein Protein Extract Digestion Tryptic Digestion Protein->Digestion Labeling Isotopic Dimethyl Labeling (Light/Medium/Heavy) Digestion->Labeling Mixing Pool Peptides Labeling->Mixing LCMS LC-MS/MS Mixing->LCMS Quant Quantification LCMS->Quant

Caption: Workflow of Stable Isotope Dimethyl Labeling for Quantitative Proteomics.

Protocol: Self-Validating In-Solution Dimethyl Labeling

Step 1: Peptide Preparation Digest 50 µg of protein extract using Trypsin (1:50 w/w) overnight at 37°C. Desalt peptides using C18 StageTips and dry via vacuum centrifugation.

  • Causality: Trypsin cleaves exclusively at the C-terminus of Arg and Lys. Because Lys residues will be chemically modified into 2-amino-6-(dimethylamino)hexanoic acid in the next step, ensuring complete digestion prior to labeling is critical to prevent missed cleavages caused by the steric hindrance of the dimethyl group.

Step 2: Isotopic Labeling Reaction Resuspend the dried peptides in 100 µL of 100 mM Triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Add 4 µL of the respective formaldehyde isotopologue (4% v/v) and 4 µL of the respective sodium cyanoborohydride isotopologue (0.6 M). Incubate for 1 hour at room temperature.

  • Causality: The pH must be strictly maintained between 7.0 and 7.5. A lower pH risks protonating the primary amines, rendering them non-nucleophilic, while a higher pH promotes off-target side reactions. NaCNBH3 is chosen over NaBH4 because it is a milder reducing agent that selectively reduces Schiff bases without reducing aldehydes or disulfides[1].

Step 3: Quenching and Quality Control Quench the reaction by adding 16 µL of 1% (v/v) ammonia solution. Incubate for 10 minutes, then add 8 µL of 5% formic acid to acidify the solution.

  • Causality: Ammonia acts as a sacrificial primary amine, rapidly reacting with excess formaldehyde to prevent unwanted crosslinking. Acidification neutralizes the cyanoborohydride and prepares the peptides for C18 cleanup.

  • Self-Validation Check: Before pooling Light, Medium, and Heavy samples, run a 1 µL aliquot of the Light sample on the MS to verify >99% labeling efficiency. The presence of unlabeled or monomethylated peptides indicates an incomplete reaction and requires re-labeling.

Site-Specific Incorporation via Genetic Code Expansion (GCE)

Mechanistic Principles

While global labeling is ideal for proteomics, studying the epigenetic impact of histone dimethylation requires the precise installation of 2-amino-6-(dimethylamino)hexanoic acid at specific residues (e.g., H3K9me2). Direct genetic encoding of Kme2 is highly inefficient due to the inability of engineered pyrrolysyl-tRNA synthetases (PylRS) to effectively discriminate between dimethyllysine and endogenous unmethylated lysine.

To solve this, researchers utilize a bioorthogonal precursor strategy. Nε-(4-azidobenzoxycarbonyl)-δ,ε-dehydrolysine (AcdK) is genetically encoded via amber stop codon (UAG) suppression[3]. Following translation, the protein is subjected to Staudinger reduction using Tris(2-carboxyethyl)phosphine (TCEP). This triggers a self-cleavage cascade, releasing an unstable dehydrolysine that immediately hydrolyzes into allysine. Finally, a stereoselective reductive amination with dimethylamine and NaCNBH3 converts the allysine directly into 2-amino-6-(dimethylamino)hexanoic acid[4].

Experimental Workflow

GCE_Pathway AcdK AcdK Incorporation (Amber Suppression) Allysine Allysine Intermediate (Staudinger Reduction) AcdK->Allysine TCEP (pH 7.0) Kme2 Dimethyllysine (Kme2) (Reductive Amination) Allysine->Kme2 Dimethylamine + NaCNBH3

Caption: Site-specific synthesis of dimethyllysine via genetic code expansion and chemical conversion.

Protocol: Synthesis of Site-Specific Kme2 Proteins

Step 1: Amber Suppression and Protein Expression Co-transform E. coli BL21(DE3) with a plasmid encoding the target protein with a UAG mutation at the desired lysine site, and a plasmid encoding the engineered PylRS/tRNACUA pair. Grow cells in LB media supplemented with 2 mM AcdK. Induce with 1 mM IPTG and express for 12 hours at 37°C.

  • Causality: AcdK is structurally distinct from natural amino acids, ensuring the engineered PylRS incorporates it with high fidelity, preventing the misincorporation of endogenous amino acids at the amber codon[3].

Step 2: Staudinger Reduction to Allysine Purify the AcdK-containing protein via Ni-NTA affinity chromatography. Buffer exchange into 50 mM HEPES (pH 7.0). Add 5 mM TCEP and incubate for 2 hours at room temperature.

  • Causality: TCEP reduces the azide group of AcdK to an amine. This intermediate spontaneously undergoes 1,6-elimination and decarboxylation, yielding allysine. HEPES is used instead of Tris to avoid introducing competing primary amines into the buffer[4].

Step 3: Reductive Amination to Dimethyllysine To the allysine-containing protein solution, add 200 mM Dimethylamine and 5 mM NaCNBH3. Incubate at pH 7.0 for 8 hours at room temperature.

  • Causality: The aldehyde of allysine selectively reacts with dimethylamine to form an iminium ion, which is subsequently reduced by NaCNBH3. Because native lysines lack aldehyde groups, this reaction is entirely bioorthogonal, ensuring that 2-amino-6-(dimethylamino)hexanoic acid is formed exclusively at the genetically programmed site[4].

  • Self-Validation Check: Confirm the mass shift of the intact protein via ESI-TOF mass spectrometry. The conversion from AcdK to Kme2 results in a distinct, predictable mass decrease, confirming homogeneous site-specific labeling.

References

  • Title: Dimethyl-Labeling-Based Quantification of the Lysine Acetylome and Proteome of Plants Source: NIH URL: [2]

  • Title: Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry Source: NIH URL: [1]

  • Title: A Genetically Encoded Allysine for the Synthesis of Proteins with Site-specific Lysine Dimethylation - PMC Source: NIH URL: [3]

  • Title: Advancing Genetically Encoded Lysine (GEK) Chemistry: From Precision Modulation to Therapeutic Innovation | Accounts of Chemical Research Source: ACS Publications URL: [4]

Sources

Application Notes & Protocols: Experimental Use of 2-Amino-6-(dimethylamino)hexanoic Acid as a Non-canonical Amino Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Versatility of Proteins

The introduction of non-canonical amino acids (ncAAs) into proteins represents a significant leap forward in protein engineering and synthetic biology.[1][2] By moving beyond the 20 canonical amino acids, researchers can endow proteins with novel chemical and physical properties, enabling a wide range of applications from basic research to therapeutic development.[2][3][4] This guide focuses on the experimental incorporation of a novel ncAA, 2-Amino-6-(dimethylamino)hexanoic acid, into proteins. The presence of a terminal dimethylamino group offers intriguing possibilities for introducing pH-sensitive moieties, metal-chelating sites, and unique bio-orthogonal handles.[5]

This document provides a comprehensive overview of the methodologies for incorporating this ncAA, starting from the foundational principles of genetic code expansion to detailed, step-by-step protocols for both in vivo and cell-free systems. We will also cover essential techniques for the verification and characterization of the modified proteins.

Foundational Concepts: Genetic Code Expansion

The site-specific incorporation of ncAAs is primarily achieved through the reassignment of a codon, most commonly the amber stop codon (UAG).[6][7][8] This process, known as amber suppression, relies on an orthogonal translation system (OTS) composed of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[9][10]

  • Orthogonality: The engineered aaRS/tRNA pair must be "orthogonal" to the host's endogenous translational machinery. This means the engineered aaRS should only charge its cognate tRNA with the ncAA, and this engineered tRNA should not be recognized by any of the host's endogenous aaRSs.[9]

  • Amber Suppression: A gene of interest is mutated to contain a UAG codon at the desired site of ncAA incorporation. When this gene is expressed in a host containing the OTS and in the presence of the ncAA, the engineered tRNA recognizes the UAG codon and inserts the ncAA, allowing translation to continue and produce a full-length, modified protein.[11][12]

Diagram: The Principle of Amber Suppression

AmberSuppression cluster_0 Cellular Environment mRNA mRNA with UAG codon Ribosome Ribosome mRNA->Ribosome Protein Full-length Protein with ncAA Ribosome->Protein 4. Incorporation ncAA 2-Amino-6-(dimethylamino)hexanoic acid aaRS Orthogonal aaRS ncAA->aaRS 1. Recognition Charged_tRNA ncAA-tRNA(CUA) aaRS->Charged_tRNA 2. Charging tRNA Orthogonal tRNA(CUA) tRNA->aaRS Charged_tRNA->Ribosome 3. Decoding UAG

Caption: Workflow of ncAA incorporation via amber suppression.

Synthesis of 2-Amino-6-(dimethylamino)hexanoic Acid

While not commercially available as a standard reagent for protein engineering, 2-Amino-6-(dimethylamino)hexanoic acid can be synthesized through various organic chemistry routes. A plausible synthetic route could start from a protected lysine derivative, where the epsilon-amino group is reductively aminated with formaldehyde and a reducing agent like sodium cyanoborohydride, followed by deprotection of the alpha-amino and carboxyl groups. Researchers should consult organic synthesis literature for detailed protocols.[13][14][15]

Experimental Protocols

Two primary methods for the site-specific incorporation of 2-Amino-6-(dimethylamino)hexanoic acid are detailed below: in vivo incorporation using E. coli and in vitro incorporation using a cell-free protein synthesis (CFPS) system.

Protocol 1: In Vivo Incorporation in E. coli

This protocol utilizes an engineered E. coli strain expressing an orthogonal aaRS/tRNA pair for the incorporation of the ncAA.

Materials:

  • E. coli strain engineered with a suitable orthogonal aaRS/tRNA pair (e.g., derived from Methanosarcina mazei PylRS/tRNAPyl).

  • Expression plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired position.

  • 2-Amino-6-(dimethylamino)hexanoic acid.

  • Luria-Bertani (LB) agar and broth.

  • Appropriate antibiotics for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Minimal media (M9) supplemented with glucose and amino acids (except for lysine if a lysine-derived OTS is used).

Step-by-Step Methodology:

  • Transformation: Transform the expression plasmid into the engineered E. coli strain. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal media with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Add 2-Amino-6-(dimethylamino)hexanoic acid to a final concentration of 1-10 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 20-30°C and continue to shake for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and proceed with standard protein purification protocols (e.g., affinity chromatography).

Protocol 2: Cell-Free Protein Synthesis (CFPS)

CFPS offers an open environment, allowing for direct control over the reaction components and is often more efficient for ncAA incorporation, especially if the ncAA is toxic or not readily taken up by cells.[8][9][16]

Materials:

  • Commercial or lab-prepared E. coli S30 extract-based CFPS kit (e.g., PURE system).[17]

  • Plasmid or linear DNA template of the gene of interest with a UAG codon.

  • Orthogonal tRNA and aaRS (can be added exogenously or co-expressed in the extract source strain).[18]

  • 2-Amino-6-(dimethylamino)hexanoic acid solution (pH adjusted to 7.5).

  • Amino acid mixture (lacking lysine if a lysine-derived OTS is used).

  • Energy source (e.g., ATP, GTP).

Step-by-Step Methodology:

  • Reaction Setup: On ice, combine the CFPS extract, energy solution, amino acid mixture, and the DNA template according to the manufacturer's instructions.

  • ncAA Addition: Add the orthogonal tRNA, aaRS, and 2-Amino-6-(dimethylamino)hexanoic acid to the reaction mixture. Optimal concentrations should be determined empirically, typically in the range of 1-5 mM for the ncAA.

  • Incubation: Incubate the reaction at 30-37°C for 2-8 hours.

  • Analysis: The expressed protein can be directly analyzed by SDS-PAGE, Western blot, or purified for further characterization.

Diagram: Experimental Workflow for ncAA Incorporation

ExperimentalWorkflow cluster_in_vivo In Vivo Incorporation (E. coli) cluster_in_vitro In Vitro Incorporation (CFPS) Transformation Transformation StarterCulture StarterCulture Transformation->StarterCulture 1. Plasmid Intro ExpressionCulture ExpressionCulture StarterCulture->ExpressionCulture 2. Scale-up Induction Induction ExpressionCulture->Induction 3. Growth Expression Expression Induction->Expression 4. ncAA & Inducer Harvesting Harvesting Expression->Harvesting 5. Protein Production Purification Purification Harvesting->Purification 6. Cell Collection Verification Verification Purification->Verification Characterization ReactionSetup 1. Mix Components ncAA_Addition 2. Add ncAA & OTS ReactionSetup->ncAA_Addition Incubation 3. Protein Synthesis ncAA_Addition->Incubation Analysis_CFPS 4. Direct Analysis Incubation->Analysis_CFPS Analysis_CFPS->Verification

Sources

Application Notes & Protocols for Solid-Phase Synthesis of N6,N6-dimethyl-L-lysine Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N6,N6-dimethyl-L-lysine in Peptide Science

The post-translational modification (PTM) of proteins is a fundamental mechanism that vastly expands their functional diversity. Among the most crucial PTMs is the methylation of lysine residues, which plays a pivotal role in regulating chromatin structure and gene transcription.[1] N6,N6-dimethyl-L-lysine (Kme2), a specific modification found commonly on histone tails, acts as a critical binding site for "reader" proteins that translate these epigenetic marks into downstream biological outcomes.[2]

The ability to synthesize peptides containing N6,N6-dimethyl-L-lysine is therefore essential for a wide range of research applications, from developing tools to study epigenetic enzymes to creating peptide-based therapeutics with enhanced stability and binding properties. This guide provides an in-depth analysis of the primary techniques for incorporating this modified amino acid via Fmoc-based solid-phase peptide synthesis (SPPS), offering detailed protocols and expert insights to navigate the associated challenges.

Core Synthetic Strategies: A Comparative Overview

Two principal strategies dominate the synthesis of N6,N6-dimethyl-L-lysine-containing peptides. The choice between them depends on factors such as the availability of specialized reagents, desired scale, and the specific peptide sequence.

  • The Building Block Approach: This is the most direct method, involving the use of a pre-synthesized Fmoc-Lys(Me2)-OH building block. This amino acid derivative is incorporated into the growing peptide chain using standard SPPS cycles.

  • The On-Resin Modification Approach: This strategy involves incorporating a lysine residue protected with an orthogonal group on its side chain. After assembling the peptide, this specific lysine is selectively deprotected and subsequently dimethylated directly on the solid support.

The following table provides a high-level comparison of these two methodologies.

FeatureStrategy 1: Building Block ApproachStrategy 2: On-Resin Modification
Simplicity & Workflow More straightforward; integrates directly into standard SPPS cycles.More complex; requires additional selective deprotection and on-resin reaction steps.
Efficiency & Purity Generally higher purity and predictable outcomes. Avoids potential side reactions from on-resin chemistry.Risk of incomplete methylation, leading to heterogeneous products (Kme0, Kme1, Kme2).
Cost & Availability Requires a specialized, more expensive Fmoc-Lys(Me2)-OH building block.[3][4][5][6]Uses more common and less expensive orthogonally protected lysine derivatives.
Key Challenge Coupling the sterically hindered Lys(Me2) residue and subsequent amino acids can be difficult.[7]Ensuring complete and selective deprotection and methylation without affecting other residues.

Part 1: The Building Block Approach Using Fmoc-Lys(Me2)-OH

This method is often preferred for its reliability and the higher purity of the final crude peptide. The primary challenge stems from the inherent properties of the Fmoc-Lys(Me2)-OH building block: steric hindrance and the basicity of the side-chain dimethylamino group.

Diagram 1: Workflow for the Building Block Approach

Resin Start: Resin with N-Fmoc Deprotected Amine Coupling Couple Fmoc-Lys(Me2)-OH (High-Power Reagents, e.g., HATU) Resin->Coupling Wash1 Wash Resin (DMF/DCM) Coupling->Wash1 Fmoc_Deprotect N-Terminal Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Fmoc_Deprotect Wash2 Wash Resin (DMF/DCM) Fmoc_Deprotect->Wash2 Next_AA Couple Next Fmoc-AA (Acidic Conditions, e.g., DIC/HOBt) Wash2->Next_AA Repeat Repeat Cycle for Remaining Sequence Next_AA->Repeat Cleave Final Cleavage & Deprotection Repeat->Cleave

Caption: SPPS cycle using the Fmoc-Lys(Me2)-OH building block.

Causality Behind Experimental Choices

1. Overcoming Steric Hindrance During Coupling:

The Nε,Nε-dimethyl group adds significant steric bulk around the α-carbon, which can slow down the acylation reaction. Standard coupling reagents like DCC or even HBTU may lead to incomplete coupling.

  • Expert Recommendation: Employ high-reactivity aminium or phosphonium salt-based coupling reagents. Reagents that form highly reactive OAt esters (from HOAt) or 6-ClOBt esters (from HOCt) are particularly effective.[7][8][9]

ReagentActivating SpeciesRelative ReactivityRationale
HATU / HCTU OAt / 6-ClOBt EsterVery HighThe electron-withdrawing nature of the azabenzotriazole or chlorobenzotriazole ring makes the resulting active ester significantly more reactive, overcoming steric barriers efficiently.[9]
PyAOP / PyBOP OAt / OBt EsterHighPhosphonium-based reagents are highly efficient and avoid potential side reactions like guanidinylation that can occur with excess aminium reagents. PyAOP is generally superior to PyBOP due to the formation of the more reactive OAt ester.[8][10]
DIC / HOBt OBt EsterModerateWhile less potent, this combination creates slightly acidic conditions that are beneficial for subsequent steps. It is a good choice for coupling the amino acid after Lys(Me2).

2. Mitigating the Basicity of the Lys(Me2) Side Chain:

The dimethylamino group on the lysine side chain (pKa ~10.5) is sufficiently basic to cause premature deprotection of the N-terminal Fmoc group of the growing peptide chain, especially during prolonged coupling times. This leads to deletion sequences and impurities.

  • Expert Recommendation: After incorporating Fmoc-Lys(Me2)-OH and removing its N-terminal Fmoc group, the subsequent amino acid couplings should be performed under conditions that protonate the Lys(Me2) side chain. The use of DIC/HOBt is highly recommended for this purpose, as the presence of the acidic HOBt additive effectively neutralizes the basic side chain.

Diagram 2: HATU-Mediated Coupling Reaction

cluster_0 Activation cluster_1 Coupling Fmoc_Lys Fmoc-Lys(Me2)-OH Active_Ester Highly Reactive OAt-Ester Fmoc_Lys->Active_Ester + HATU HATU + DIPEA HATU->Active_Ester Resin_NH2 Resin-Peptide-NH2 Peptide_Bond Resin-Peptide-Lys(Me2)-Fmoc Active_Ester->Peptide_Bond Resin_NH2->Peptide_Bond +

Caption: Activation of Fmoc-Lys(Me2)-OH with HATU to form a reactive ester.

Protocol 1: Solid-Phase Synthesis Using Fmoc-Lys(Me2)-OH

This protocol assumes a standard 0.1 mmol synthesis scale on a rink amide resin. Adjust volumes and equivalents accordingly for different scales or resin loadings.

A. Coupling of Fmoc-Lys(Me2)-OH·HCl

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes. Perform N-terminal Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Lys(Me2)-OH·HCl (4 eq.), HATU (3.9 eq.), and 1-hydroxybenzotriazole (HOBt) (4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to neutralize the hydrochloride salt and activate the carboxyl group. Allow to pre-activate for 2-5 minutes.

    • Scientist's Note: The addition of HOBt can help suppress racemization, although it is less of a concern for lysine. The key is the rapid formation of the active ester by HATU.

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), the coupling is incomplete.

  • Second Coupling (Recommended): If the Kaiser test is positive, drain the resin and repeat steps 2 and 3 (a "double coupling") for an additional 2 hours to drive the reaction to completion.[7]

  • Washing: Once the Kaiser test is negative (clear/yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

B. Coupling of the Subsequent Amino Acid

  • Fmoc Deprotection: Deprotect the N-terminus of the newly added Lys(Me2) residue with 20% piperidine in DMF as standard. Wash thoroughly.

  • Activation under Acidic Conditions: In a separate vessel, dissolve the next Fmoc-amino acid (2.5 eq.) and HOBt (3.5 eq.) in DMF.

  • Coupling Reaction: Add diisopropylcarbodiimide (DIC) (2.5 eq.) to the activation mixture and stir for 3 minutes. Immediately transfer this solution to the resin. Agitate for 1-2 hours.

    • Causality: Using this DIC/HOBt method ensures the reaction environment is slightly acidic, protonating the Lys(Me2) side chain and preventing it from catalyzing unwanted Fmoc removal.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test. Upon completion, wash the resin as described previously.

  • Continuation: Continue peptide synthesis using this DIC/HOBt protocol for all subsequent residues to ensure the integrity of the peptide chain.

Part 2: The On-Resin Modification Strategy

This approach provides flexibility and can be more cost-effective but requires careful optimization of the selective deprotection and methylation steps.

Diagram 3: Workflow for On-Resin Methylation

Start Synthesize Peptide with Fmoc-Lys(PG)-OH PG_Deprotect Selective Side-Chain Deprotection (PG Removal) Start->PG_Deprotect Wash1 Wash Resin (DMF/DCM) PG_Deprotect->Wash1 Methylation On-Resin Reductive Amination (Formaldehyde + NaCNBH3) Wash1->Methylation Wash2 Wash Resin Methylation->Wash2 Cleave Final Cleavage & Deprotection Wash2->Cleave

Caption: General workflow for the on-resin dimethylation of a lysine residue.

Choosing an Orthogonal Protecting Group

The key to this strategy is a lysine side-chain protecting group (PG) that can be removed under conditions that leave all other protecting groups (including the N-terminal Fmoc and acid-labile tBu-type groups) intact.

Protecting GroupStructureDeprotection ConditionsKey Advantages/Disadvantages
Mtt (4-Methyltrityl)Trityl-based1-2% TFA in DCM, often with scavengers (TIS).Adv: Fast removal. Disadv: Highly acid-labile; care must be taken to avoid premature loss during synthesis.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Vinylogous amide2% Hydrazine in DMF.[11]Adv: Very robust and orthogonal to both acid and piperidine. Disadv: Hydrazine can be slow to remove the Fmoc group if the N-terminus is not protected.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Vinylogous amide2% Hydrazine in DMF.Adv: Similar to Dde but with slightly different cleavage kinetics.
Protocol 2: On-Resin Reductive Amination

This protocol describes the dimethylation of a selectively deprotected lysine side chain on the resin.

  • Peptide Synthesis & Selective Deprotection:

    • Synthesize the full peptide sequence using a standard Fmoc/tBu strategy, incorporating Fmoc-Lys(Dde)-OH at the desired position.

    • Ensure the N-terminal Fmoc group of the final amino acid is left on to prevent side reactions at the N-terminus.

    • Wash the resin with DMF.

    • Treat the resin with 2% hydrazine in DMF (3 x 15 min) to remove the Dde group.[11]

    • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of hydrazine.

  • Reductive Amination Reaction:

    • Swell the resin in a 1:1 mixture of DMF and 1% acetic acid in water.

    • Add aqueous formaldehyde (37 wt. %, 25 eq.) and sodium cyanoborohydride (NaBH3CN, 10 eq.).

    • Agitate the reaction mixture at room temperature for 12-18 hours.

    • Mechanism Insight: The primary amine of the lysine side chain reacts with formaldehyde to form a Schiff base (iminium ion). This intermediate is then rapidly reduced by NaBH3CN. The resulting monomethylated amine is more nucleophilic than the primary amine and reacts again with formaldehyde, followed by reduction, to yield the final dimethylated product.[12][13]

  • Washing and Final Cleavage:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

    • Perform the final N-terminal Fmoc deprotection.

    • Proceed with standard global deprotection and cleavage from the resin using a TFA-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

Diagram 4: On-Resin Reductive Amination Scheme

Resin_Lys_NH2 Resin-Peptide-Lys-NH2 Schiff_Base Resin-Peptide-Lys-N=CH2 Resin_Lys_NH2->Schiff_Base [H+] Formaldehyde + CH2O Mono_Methyl Resin-Peptide-Lys-NH(Me) Schiff_Base->Mono_Methyl Reduction Reduction1 + NaCNBH3 Di_Methyl Resin-Peptide-Lys-N(Me)2 Mono_Methyl->Di_Methyl Repeat Formaldehyde2 + CH2O Reduction2 + NaCNBH3

Caption: Stepwise mechanism of reductive amination for lysine dimethylation.

Conclusion and Best Practices

The synthesis of peptides containing N6,N6-dimethyl-L-lysine is a well-established but nuanced process.

  • For routine synthesis, maximum purity, and predictability, the Building Block Approach using Fmoc-Lys(Me2)-OH is highly recommended. The key to success lies in using potent coupling reagents like HATU for the modified residue and switching to acidic conditions (e.g., DIC/HOBt ) for subsequent couplings to prevent side reactions.[7]

  • The On-Resin Modification Approach offers a cost-effective alternative, particularly for large-scale synthesis or when the specialized building block is unavailable. Success depends on the clean and efficient removal of an orthogonal protecting group like Dde and ensuring the reductive amination reaction goes to completion.

In all cases, rigorous purification of the final peptide by reverse-phase HPLC and characterization by mass spectrometry are essential to confirm the identity and purity of the target N6,N6-dimethyl-L-lysine peptide.

References

  • Protocol for reductive dimethylation of surface-exposed lysine residues. (n.d.).
  • New synthesis of peptides to probe protein post-translational modification. (2020, February 25). Peptide Science.
  • Chemical (Semi-) Synthesis and Applications of Lysine Post-Translationally Modified Proteins. SIOC Journals.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. (2024, October 9). Organic Letters. ACS Publications.
  • FMOC-LYS(BOC)(ME)-OH: Synthesis and Application. (2022, December 12). ChemicalBook.
  • Development of Chemical Methods for Labeling Monomethyl Lysine Post-Translational Modification and Serine and their Applications. (2022, July 25). Emory Theses and Dissertations.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.
  • Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. PMC.
  • Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. (2024, April 7). Journal of the American Chemical Society. ACS Publications.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • On-Resin N-Methylation Techniques for Peptides: Application Notes and Protocols. Benchchem.
  • Synthesis of Side-Chain Modified Polypeptides. (2015, July 6). Chemical Reviews. ACS Publications.
  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2014, February 23). PubMed.
  • Coupling Reagents. Aapptec Peptides.
  • N6-Methyl-L-lysine | High-Purity Research Chemical. Benchchem.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Fmoc-Lys(Me)2-OH hydrochloride. MedChemExpress.
  • Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. (2024, March 26). PMC.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Technical Support Information Bulletin 1208.
  • Fmoc-Lys(Me)2-OH•HCl. Advanced ChemTech.
  • A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. (2015, December 8). Organic & Biomolecular Chemistry.
  • Reductive Alkylation Kit. Hampton Research.
  • Fmoc-L-Lys(Me2)-OH*HCl. Santa Cruz Biotechnology.
  • 2 Protection of Functional Groups.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023, January 21). MDPI.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. (2023, May 26).
  • Synthesis of oligomeric L-lysine peptides by the solid-phase method. (1969, January). PubMed.
  • Fmoc-Lys(Me)2-OH HCl [252049-10-8].
  • A. Different strategies to anchor the lysine side‐chain to a resin... ResearchGate.
  • Amino Acid-Protecting Groups. ResearchGate.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.

Sources

Application Note: Strategies for the Derivatization of 2-Amino-6-(dimethylamino)hexanoic Acid for GC-MS and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the analytical determination of 2-Amino-6-(dimethylamino)hexanoic acid, a non-proteinogenic amino acid characterized by a polar zwitterionic structure and a tertiary amine on its side chain.[1][2] Direct analysis of this compound is challenging due to its low volatility and poor retention in standard chromatographic systems.[3][4] This application note details robust derivatization protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explaining the chemical rationale behind each step to ensure methodological success for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-Amino-6-(dimethylamino)hexanoic acid is a lysine derivative whose unique structure presents distinct analytical hurdles. Like other amino acids, its zwitterionic nature at physiological pH, high polarity, and negligible vapor pressure make it incompatible with direct GC analysis.[5] While LC-MS is a viable alternative, its strong polarity can lead to poor retention on conventional reversed-phase columns, complicating separation and quantification.[4][6]

Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method.[7] For GC-MS, the primary goals are to increase thermal stability and volatility.[3] For LC-MS, derivatization can be employed to enhance retention on reversed-phase columns and improve ionization efficiency, although the latter is less of a concern for this specific molecule due to its existing tertiary amine.[][9]

This guide provides field-proven protocols, explains the underlying chemical principles, and offers insights into selecting the optimal strategy based on the analytical platform and research objective.

Analyte Reactivity Profile

Understanding the functional group reactivity of 2-Amino-6-(dimethylamino)hexanoic acid is fundamental to designing a successful derivatization strategy. The molecule possesses three key functional sites with distinct chemical properties:

  • α-Amino Group: A primary amine that is highly nucleophilic and readily reacts with common acylating and silylating agents.

  • Carboxyl Group: An acidic functional group that can be targeted by esterification or silylation reagents.

  • ε-Dimethylamino Group: A tertiary amine that is a good proton acceptor (enhancing positive mode ionization in MS) but lacks an active hydrogen. Consequently, it is non-reactive toward standard acylation and silylation reagents that target primary and secondary amines.[10][11]

This differential reactivity allows for the selective modification of the α-amino and carboxyl groups while leaving the ε-dimethylamino group intact.

Figure 1: Reactive sites of 2-Amino-6-(dimethylamino)hexanoic acid.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is not optional; it is a prerequisite to render the amino acid volatile and thermally stable.[5] Two primary, high-yield strategies are recommended: a two-step esterification/acylation and a single-step silylation.

Method 1: Two-Step Esterification and Acylation

This is a highly robust and widely cited method for amino acid analysis, offering excellent stability and chromatographic performance.[12] The process first converts the carboxylic acid to an ester, followed by acylation of the primary amine.

Causality: The two-step order is critical. Performing acylation first can lead to unstable mixed anhydride derivatives at the carboxyl group.[12] Esterification with methanolic HCl is specific to carboxylic acids, leaving the α-amino group protonated and ready for the subsequent acylation step after drying.[12][13] Using a fluorinated anhydride, such as Pentafluoropropionic Anhydride (PFPA), significantly enhances volatility and provides high sensitivity, especially in negative chemical ionization mode.[10][12]

Figure 3: Workflow for the one-step MTBSTFA silylation protocol.

Protocol 2: MTBSTFA Silylation

  • Sample Preparation: Aliquot the aqueous sample into a reaction vial and evaporate to absolute dryness under a gentle stream of nitrogen. Moisture is highly detrimental to this reaction. [3]2. Silylation:

    • Add 100 µL of acetonitrile followed by 100 µL of MTBSTFA to the dried residue.

    • Seal the vial tightly and heat at 100°C for 2 to 4 hours. Longer reaction times may be necessary to ensure complete derivatization. [3]3. Final Step: Cool the vial. The sample can be injected directly into the GC-MS.

GC-MS Method Comparison & Parameters
ParameterMethod 1: Esterification/AcylationMethod 2: Silylation (MTBSTFA)
Reagents 2M HCl in MeOH, PFPA in Ethyl AcetateMTBSTFA, Acetonitrile
Reaction Sites α-Amino, Carboxylα-Amino, Carboxyl
Derivative Stability Very highHigh (more stable than TMS derivatives) [3]
Volatility Very highHigh
Pros Highly robust, stable derivatives, excellent for quantitative analysis. [12]Single-step reaction, characteristic [M-57]⁺ ion for MS identification. [14]
Cons Two-step process, requires complete drying between steps.Sensitive to moisture, [3]longer reaction times, higher MW derivatives elute later.

Typical GC-MS Conditions:

  • Column: A mid-polarity column such as a 30 m x 0.25 mm I.D., 0.25 µm film thickness 5% phenyl methylpolysiloxane (e.g., DB-5ms, TR-5). [5]* Injector: Split/splitless, 250-280°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp at 10-15°C/min to 300°C, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50-600. Look for characteristic fragment ions.

Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS)

The presence of the ε-dimethylamino group makes 2-Amino-6-(dimethylamino)hexanoic acid inherently suitable for positive mode electrospray ionization (ESI-MS). The primary challenge is chromatographic retention.

Method 1: Direct Analysis via HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for analyzing highly polar compounds without derivatization. [4][15]It uses a polar stationary phase with a high-organic-content mobile phase, promoting retention of polar analytes.

Causality: HILIC separates compounds based on their partitioning between a water-enriched layer on the surface of the polar stationary phase and the bulk organic mobile phase. This mechanism is ideal for retaining polar zwitterions like amino acids that are unretained in reversed-phase chromatography. [6]This approach simplifies sample preparation, reduces analysis time, and avoids potential artifacts from derivatization reactions. [16] Protocol 3: Direct HILIC-MS/MS Analysis

  • Sample Preparation:

    • Perform a simple protein precipitation. To 50 µL of plasma or aqueous sample, add 150 µL of acetonitrile containing 0.1% formic acid.

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient: Start at high %A (e.g., 95%), ramp down to ~50-60% A to elute analytes, then return to initial conditions for re-equilibration.

    • MS Detection: ESI in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the precursor ion and a characteristic product ion (e.g., resulting from the neutral loss of water or dimethylamine).

Method 2: Derivatization for Reversed-Phase (RP) LC-MS

While HILIC is effective, some laboratories have standardized workflows on reversed-phase (C18) columns. In this case, derivatization can be used to increase the hydrophobicity of the analyte, thereby improving retention. Reagents like alkyl chloroformates are effective for this purpose. Causality: Ethyl chloroformate reacts with both the α-amino group (forming a urethane) and the carboxyl group (forming a mixed anhydride that subsequently reacts with the alcohol solvent to form an ester). [17]This dual modification neutralizes the zwitterionic charge and adds nonpolar ethyl groups, significantly increasing retention on a C18 column.

Protocol 4: Ethyl Chloroformate Derivatization

  • Sample Preparation: To 100 µL of aqueous sample in a vial, add 50 µL of ethanol and 50 µL of pyridine (to act as a base).

  • Derivatization:

    • Cool the sample on ice.

    • Add 20 µL of ethyl chloroformate and vortex immediately for 30 seconds.

    • Allow the reaction to proceed for 1-2 minutes.

  • Extraction:

    • Add 200 µL of water and 400 µL of chloroform.

    • Vortex to extract the derivatized analyte into the organic layer.

    • Transfer the bottom chloroform layer to a clean vial, evaporate to dryness, and reconstitute in mobile phase for injection.

LC-MS Strategy Comparison
ParameterMethod 1: Direct HILIC AnalysisMethod 2: Derivatization for RP
Sample Prep Simple protein precipitationMulti-step derivatization and extraction
Chromatography HILICReversed-Phase (C18)
Throughput HighLower
Pros Fast, minimal sample handling, avoids derivatization artifacts. [16]Uses common C18 columns, good retention and peak shape.
Cons Requires HILIC column, longer column equilibration times. [6]Labor-intensive, potential for incomplete reaction or by-products.

Summary and Recommendations

The optimal analytical strategy for 2-Amino-6-(dimethylamino)hexanoic acid depends on the available instrumentation and the goals of the study.

  • For GC-MS Analysis: The two-step esterification/acylation method (Protocol 1) is recommended as the gold standard for its robustness, stability, and suitability for rigorous quantitative assays. MTBSTFA silylation is a viable, faster alternative, but requires strict anhydrous conditions.

  • For LC-MS/MS Analysis: Direct analysis using HILIC (Protocol 3) is the most efficient and recommended approach. It minimizes sample preparation and leverages the analyte's inherent polarity for separation and its tertiary amine for sensitive detection. Derivatization for reversed-phase analysis should be considered only when HILIC is not available.

By understanding the chemical properties of the analyte and the principles behind each derivatization technique, researchers can confidently select and implement a method that ensures accurate and reproducible results.

References

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. Available at: [Link]

  • Miyake, T., et al. (2003). Epsilon-N,N,N-trimethyllysine-specific ions in matrix-assisted laser desorption/ionization-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(5), 371-376. Available at: [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Available at: [Link]

  • Il'ko, V., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Journal of Chromatography B, 1166, 122551. Available at: [Link]

  • D'Arienzo, C. J., et al. (2012). Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry. LCGC North America, 30(11), 984-991. Available at: [Link]

  • Husek, P. (2003). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography B, 793(2), 343-353. Available at: [Link]

  • Stindt, J., et al. (2008). Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. Current Pharmaceutical Analysis, 4(1), 11-16. Available at: [Link]

  • Guo, K., et al. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(10), 1059-1065. Available at: [Link]

  • Kaspar, H., et al. (2008). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Journal of Chromatographic Science, 46(8), 719-725. Available at: [Link]

  • Regis Technologies. Acylation Reagents. Available at: [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • LCGC International. (2021). Quality Control in GC–MS Analysis of Amino Acids. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4478779, 2-Amino-6-(dimethylamino)hexanoic acid. Available at: [Link]

  • Tsochatzis, E. D., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 41(5), 1146-1154. Available at: [Link]

  • Coradin, M., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 24(23), 16982. Available at: [Link]

  • Regnier, F. E., & Julka, S. (2007). Derivatization-enhanced analysis of amino acids and peptides. Google Patents, WO2007117665A2.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 115201, N(6),N(6)-Dimethyl-L-lysine. Available at: [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Available at: [Link]

  • ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS? Available at: [Link]

  • Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]

  • Selva, M., et al. (2017). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 19(2), 437-446. Available at: [Link]

  • Regis Technologies. GC Derivatization. Available at: [Link]

  • Coradin, M., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Available at: [Link]

  • Strbak, V., et al. (2020). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Clinica Chimica Acta, 500, 106-114. Available at: [Link]

  • Park, S., et al. (2021). Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. Journal of the American Chemical Society, 143(15), 5769-5774. Available at: [Link]

  • Liu, R. H., & Lin, D. L. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(1), 1-12. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 725-765. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3863, 2-Amino-6-(1-aminoethylideneamino)hexanoic acid. Available at: [Link]

  • Al-omari, A. A., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. Journal of Chromatography B, 1167, 122572. Available at: [Link]

  • Shimadzu. (2019). Non-Derivatization LC/MS/MS Method for Determination of Total Proteinogenic Amino Acids and Taurine in Infant and Adult Nutritional Formula. Available at: [Link]

  • Cohen, A. S., et al. (2008). Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. Journal of Separation Science, 31(10), 1735-1744. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-(dimethylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-(dimethylamino)hexanoic acid (commonly referred to as Nϵ,Nϵ -dimethyllysine). This non-canonical amino acid is a critical component in drug development and proteomics, widely utilized to stabilize enzymes like trypsin against autolysis[1], and serves as a fundamental building block for synthesizing epigenetic post-translational modification (PTM) biomarkers[2].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols designed by application scientists to help you maximize your synthetic yield.

Mechanistic Pathway & Workflow

The most reliable and scalable method for synthesizing Nϵ,Nϵ -dimethyllysine is the reductive amination of an orthogonally protected lysine precursor (e.g., -Boc-Lys-OH) using formaldehyde and a mild reducing agent[3].

G Lys N-α-Protected Lysine (Primary Amine) MonoImine Imine Intermediate Lys->MonoImine HCHO, -H2O MonoMe Monomethylated Intermediate (Secondary Amine) MonoImine->MonoMe NaBH3CN, H+ DiIminium Iminium Intermediate MonoMe->DiIminium HCHO, -H2O DiMe Protected Dimethyllysine (Tertiary Amine) DiIminium->DiMe NaBH3CN, H+ Final 2-Amino-6-(dimethylamino) hexanoic acid DiMe->Final Acidic Deprotection (e.g., TFA)

Fig 1: Stepwise reductive amination workflow for N-epsilon-dimethyllysine synthesis.

Self-Validating Experimental Protocol

This step-by-step methodology ensures high-yield synthesis through continuous analytical self-validation.

Phase 1: Reductive Amination

  • Preparation : Dissolve 10.0 mmol of Boc-Lys-OH in 30 mL of methanol or trifluoroethanol[3].

    • Causality: Polar protic solvents stabilize the transient iminium intermediates, accelerating the reaction kinetics.

  • Imine Formation : Add 30.0 mmol (3.0 eq) of 37% aqueous formaldehyde. Stir for 15 minutes at room temperature.

  • pH Adjustment : Adjust the pH to strictly 5.0–6.0 using glacial acetic acid.

    • Causality: Imine formation requires mild acidity to proceed. If the pH drops below 4.0, the amine becomes fully protonated and non-nucleophilic, stalling the reaction.

  • Reduction : Slowly add 25.0 mmol (2.5 eq) of 2-picoline borane complex or sodium cyanoborohydride ( NaBH3​CN )[1].

  • Self-Validation Check : After 2 hours of stirring, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS. You must observe the complete disappearance of the starting material and the monomethylated intermediate ( [M+H]+=261 for Boc-Lys(Me)-OH). If the monomethyl peak persists, spike the mixture with 0.5 eq of formaldehyde, verify the pH is still 5.0–6.0, and stir for an additional hour.

  • Quenching : Quench the reaction by adding 1% Trifluoroacetic acid (TFA) in water dropwise until gas evolution ceases[3].

Phase 2: Deprotection and Purification 7. Deprotection : Concentrate the mixture under reduced pressure. Resuspend the residue in a 50:50 mixture of TFA and Dichloromethane (DCM). Stir for 2 hours at room temperature to quantitatively remove the Boc group. 8. Purification : Evaporate the TFA/DCM under a stream of nitrogen. Reconstitute the crude residue in 0.1% aqueous TFA and purify directly via Solid Phase Extraction (SPE) using a C18 cartridge[3]. Wash with 0.1% TFA in water and elute with 5% Acetonitrile / 0.1% TFA. 9. Isolation : Lyophilize the eluate overnight to yield 2-Amino-6-(dimethylamino)hexanoic acid as a highly pure TFA salt.

Quantitative Optimization Data

The table below summarizes the causality between specific reaction conditions and the overall yield of the dimethylated product.

Reducing AgentpH RangeReaction TimeYield (%)Causality & Experimental Notes
NaBH3​CN 5.0 - 6.02 hours85 - 92%Optimal baseline; requires strict fume hood ventilation due to HCN gas risk.
NaBH3​CN 3.0 - 4.02 hours< 40%Reagent degrades rapidly in strong acid; reaction stalls at monomethylation.
2-Picoline Borane 5.0 - 6.02 hours88 - 95%Safer alternative to cyanoborohydride; maintains high yield without cyanide toxicity[1].
NaBH(OAc)3​ 5.0 - 6.012 hours70 - 75%Slower kinetics for the sterically hindered second methylation step.
Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield of Dimethyllysine CheckLCMS Check LC-MS Profile Issue->CheckLCMS Mono High Monomethyl Intermediate CheckLCMS->Mono Mass = [M+H]+ for Mono Degradation No Product / Reagent Degradation CheckLCMS->Degradation Low Conversion Loss Product Lost During Workup CheckLCMS->Loss Good Conversion, Low Isolated Yield FixMono Add Excess HCHO & Check pH (5-6) Mono->FixMono FixDeg Switch to 2-Picoline Borane Degradation->FixDeg FixLoss Avoid Liquid Extraction; Use C18 SPE Loss->FixLoss

Fig 2: Troubleshooting logic tree for resolving low yields in dimethyllysine synthesis.

Q: Why am I observing significant amounts of monomethylated lysine instead of the dimethylated product? A: Incomplete methylation usually results from an insufficient stoichiometric ratio of formaldehyde or a premature degradation of the reducing agent.

  • Causality: The conversion from a secondary amine (monomethyl) to a tertiary amine (dimethyl) is sterically more hindered than the first methylation. It requires a sustained excess of formaldehyde (at least 2.5 to 3.0 molar equivalents). Furthermore, if the pH drops below 4.0, the reducing agent degrades rapidly, halting the reaction at the monomethyl stage.

  • Self-Validating Solution: Always monitor the reaction via LC-MS. If the monomethyl mass persists after 1 hour, spike the reaction with an additional 1.0 eq of formaldehyde and 0.5 eq of reducing agent, ensuring the pH remains strictly between 5.0 and 6.0.

Q: How can I eliminate the toxicity risks associated with Sodium Cyanoborohydride ( NaBH3​CN ) without sacrificing yield? A: Substitute NaBH3​CN with 2-picoline borane complex.

  • Causality: NaBH3​CN generates highly toxic hydrogen cyanide (HCN) gas upon exposure to strong acids during the quenching or deprotection phases. 2-picoline borane is a highly effective, bench-stable reducing agent that operates under the exact same pH conditions (pH 5–7) but does not produce cyanide byproducts, making it fundamentally safer for proteomics and synthesis applications[1].

  • Self-Validating Solution: Run a parallel pilot-scale reaction (e.g., 1 mmol). Use 2.5 equivalents of 2-picoline borane instead of NaBH3​CN . The yield of the dimethylated product will be comparable (>85%), and the reaction can be safely quenched with dilute acid on the open bench.

Q: During the final deprotection step, my yield drops significantly, and the product is difficult to isolate. What is going wrong? A: You are likely losing the product during liquid-liquid extraction. The final product is highly polar.

  • Causality: Removing the protecting group (e.g., Boc) yields the fully deprotected amino acid. Because it contains both a carboxylic acid and two basic amine groups (alpha and epsilon), it exists as a highly water-soluble zwitterion. Attempting to extract it into organic solvents like ethyl acetate or DCM will result in near-total product loss.

  • Self-Validating Solution: Avoid liquid-liquid extraction entirely. After TFA deprotection, evaporate the solvent under reduced pressure. Resuspend the residue in a minimal amount of 0.1% aqueous TFA and purify directly via reverse-phase HPLC or solid-phase extraction (SPE) using a C18 cartridge[3].

References
  • Source: nih.
  • Source: plos.
  • Title: WO2016196994A9 - Reagents for quantitative mass spectrometry Source: Google Patents URL

Sources

Technical Support Center: Overcoming Solubility Challenges with N6,N6-dimethyl-L-lysine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N6,N6-dimethyl-L-lysine. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for the solubility challenges frequently encountered with this important methylated amino acid. N6,N6-dimethyl-L-lysine is a critical tool in epigenetic research and drug discovery, but its physicochemical properties can present handling difficulties.[1] This document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations to ensure you achieve consistent and reliable experimental outcomes.

Section 1: Physicochemical Properties at a Glance

Understanding the molecular properties of N6,N6-dimethyl-L-lysine is the first step in troubleshooting solubility. The molecule possesses three ionizable groups: the α-carboxylic acid group, the α-amino group, and the side-chain ε-dimethylamino group. Its net charge, and therefore its solubility in aqueous media, is highly dependent on the solution's pH.[2] It is most commonly supplied as a hydrochloride (HCl) salt, which significantly improves its aqueous solubility compared to the free base form.[3][4]

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C8H18N2O2 (Free Base)-
Molecular Weight 174.24 g/mol (Free Base)[5]Essential for calculating molar concentrations.
Supplied Form Typically as a hydrochloride salt (e.g., C8H18N2O2 · HCl)The HCl salt form is more crystalline and readily soluble in water.[3][6]
Key Functional Groups α-carboxyl, α-amino, ε-dimethylaminoThese groups are ionizable, making solubility highly pH-dependent. The molecule carries a net positive charge at physiological pH.
Predicted Solubility Highly soluble in water, especially at acidic to neutral pH.Its zwitterionic nature means solubility is lowest at its isoelectric point (pI), which is in the basic range.

Section 2: Frequently Asked Questions (FAQs)

Q1: My N6,N6-dimethyl-L-lysine HCl powder won't dissolve easily in my neutral buffer (e.g., PBS pH 7.4). What am I doing wrong?

A1: This is a common issue that usually stems from a few factors. First, ensure your target concentration is not above the solubility limit for your specific conditions. Second, dissolution can be kinetically slow; allow sufficient time with continuous stirring. Third, start by dissolving the powder in high-purity water before adding buffer salts or preparing the final buffered solution. The hydrochloride salt will produce a slightly acidic solution in pure water, which aids its own dissolution.

Q2: My N6,N6-dimethyl-L-lysine solution was perfectly clear after preparation, but a precipitate formed after I stored it at 4°C. Why did this happen?

A2: This indicates you created a supersaturated solution.[7] You likely used gentle warming to get the compound into solution initially. As the solution cooled, the solubility limit decreased, causing the excess compound to crystallize out. To resolve this, gently warm the vial in a 37°C water bath and agitate until the precipitate redissolves.[8] Before use, always visually inspect cold-stored solutions for crystals. To prevent this, either store the solution at room temperature (if stability permits) or prepare it at a concentration known to be stable at 4°C.

Q3: Can I autoclave my buffered solution after adding N6,N6-dimethyl-L-lysine?

A3: Autoclaving is strongly discouraged. High temperatures, especially under non-neutral pH conditions, can lead to the degradation of lysine and its derivatives, primarily through an intramolecular cyclization to form lactams.[9] This would reduce the concentration of your active compound and introduce an impurity. The recommended method for sterilization is to pass the final solution through a 0.22 µm syringe filter.[8]

Q4: I see precipitation when I add my concentrated N6,N6-dimethyl-L-lysine stock solution to my cell culture media. What is the cause?

A4: This is likely due to an interaction with the complex components of the cell culture medium.[8] The medium contains high concentrations of salts, amino acids, and other biomolecules that can reduce the solubility of your compound (a "salting-out" effect) or cause a localized pH shift that promotes precipitation. To mitigate this, add the stock solution dropwise to the medium while gently swirling. It is also beneficial to pre-warm the medium to 37°C before adding the compound.[8]

Section 3: In-Depth Troubleshooting Guide

Issue: Immediate Precipitation or Cloudiness During Solution Preparation

This is the most common failure point and can almost always be traced to physicochemical principles.

  • Potential Cause 1: Concentration Exceeds Solubility Limit

    • Causality: Every compound has a finite solubility in a given solvent at a specific temperature. Exceeding this limit will result in the excess solute failing to dissolve or precipitating out.[8]

    • Solution:

      • Verify your calculations. Ensure the mass of powder is correct for the final volume and desired molarity.

      • Prepare a more dilute solution. It is often better to work with a slightly larger volume of a fully dissolved stock than a smaller, concentrated, and partially precipitated one.

      • Consult the supplier's datasheet for any provided solubility information. If none is available, perform a small-scale pilot test to determine the practical solubility limit in your buffer system.

  • Potential Cause 2: Inappropriate Buffer pH

    • Causality: N6,N6-dimethyl-L-lysine is an amphoteric molecule. Its solubility is minimal at its isoelectric point (pI), where the net molecular charge is zero. As a derivative of a basic amino acid, its pI is in the basic range (likely > 9.0). If your buffer's pH is close to this pI, solubility will be dramatically reduced. Conversely, at pH values well below the pI (e.g., pH < 8.0), the molecule will be protonated and carry a net positive charge, making it highly soluble.[2]

    • Solution:

      • Ensure your buffer pH is below 8.0 for maximal solubility.

      • If you must work at a higher pH, the achievable concentration will be significantly lower.

      • For difficult-to-dissolve batches, use the pH-adjustment protocol detailed in Section 4.

  • Potential Cause 3: "Salting-Out" Effect

    • Causality: High concentrations of salts in a buffer (high ionic strength) can decrease the solubility of other solutes. The salt ions effectively compete for water molecules needed to hydrate and dissolve the compound.

    • Solution:

      • Attempt to dissolve the compound in a buffer with a lower salt concentration (e.g., 50 mM phosphate instead of 150 mM).

      • Dissolve the N6,N6-dimethyl-L-lysine in pure water first, then add a concentrated buffer stock to achieve the final desired buffer composition.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and solving solubility issues.

G start Problem: Precipitation of N6,N6-dimethyl-L-lysine check_form Is the compound the Hydrochloride (HCl) salt? start->check_form check_solvent Initial solvent is high-purity water? check_form->check_solvent Yes sol_freebase Solution: Use HCl salt for better aqueous solubility or use pH-adjustment protocol. check_form->sol_freebase No (Free Base) check_ph Is the final buffer pH < 8.0? check_solvent->check_ph Yes sol_water Solution: Dissolve in pure water first, then add buffer components. check_solvent->sol_water No check_conc Is concentration below ~200 mM? check_ph->check_conc Yes sol_ph Solution: Adjust buffer pH to be more acidic or use pH-adjustment protocol. check_ph->sol_ph No check_temp Was gentle warming (37°C) applied? check_conc->check_temp Yes sol_conc Solution: Lower the target concentration. Perform a solubility pilot test. check_conc->sol_conc No sol_temp Solution: Warm to 37°C with stirring. Do not boil. check_temp->sol_temp No sol_final If issues persist, contact technical support. Check for reagent contamination. check_temp->sol_final Yes

Caption: Troubleshooting flowchart for N6,N6-dimethyl-L-lysine solubility.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Standard 100 mM Aqueous Stock Solution

This protocol is the recommended starting point for most applications.

Materials:

  • N6,N6-dimethyl-L-lysine hydrochloride

  • High-purity water (e.g., Milli-Q® or WFI grade)

  • Sterile conical tube or glass bottle

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Mass: For 10 mL of a 100 mM solution of the HCl salt (MW ≈ 210.66 g/mol ), you will need 210.66 mg. Accurately weigh the required amount of powder.

  • Initial Dissolution: Add approximately 8 mL (80% of the final volume) of high-purity water to your sterile container containing a stir bar.

  • Add Compound: Place the container on a magnetic stirrer. Slowly add the weighed powder to the vortexing water. Loosely cap the container.

  • Stir: Allow the solution to stir at room temperature for 10-15 minutes. The solution should become clear.

  • Gentle Warming (If Necessary): If particulates remain, place the container in a 37°C water bath for 10 minutes while stirring continues.[8] Avoid overheating.

  • Final Volume Adjustment: Once the powder is fully dissolved and the solution is at room temperature, add high-purity water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a sterile storage tube.[8]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation over time.[8] Store at -20°C for long-term use or 4°C for short-term use (days to weeks), ensuring no crystallization occurs upon cooling.

Protocol 2: pH-Adjustment Method for Maximizing Solubility

Use this method for problematic batches or when you need to prepare a solution at a pH where solubility is limited.

  • Suspend: Add the weighed N6,N6-dimethyl-L-lysine powder to ~70% of the final volume of high-purity water. It may form a suspension.

  • Acidify: While stirring, add 1 M HCl dropwise until the solid completely dissolves. This ensures all amino groups are fully protonated. The solution will be clear and acidic.

  • pH Adjustment: Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated meter. Titrate the solution up to your desired final pH.

  • Observe: Watch carefully for any signs of cloudiness as you approach the pI. If the solution becomes cloudy, you have exceeded the solubility limit at that pH. You will need to either add more acid to lower the pH or start over at a lower concentration.

  • Final Steps: Once at the target pH with a clear solution, adjust to the final volume with pure water and sterile filter as described in Protocol 1.

References

  • PubChem. (n.d.). N(6),N(6)-Dimethyl-L-lysine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikidata. (2025, November 10). N(6),N(6)-dimethyl-L-lysine. Retrieved from [Link]

  • PubChem. (n.d.). N(6),N(6)-dimethyl-L-lysinium. National Center for Biotechnology Information. Retrieved from [Link]

  • AngeneChemical. (n.d.). L-Lysine, N6,N6-dimethyl-|2259-86-1. Retrieved from [Link]

  • REPROCELL. (n.d.). Poly-D or L-lysine coating of Alvetex Scaffold. Retrieved from [Link]

  • precisionFDA. (n.d.). N6-(3-AMINOPROPYL)-L-LYSINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Zhao, D., Li, Q., Wang, F., & Shen, X. (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Journal of Chemical & Engineering Data, 54(7), 2126–2127. [Link]

  • The Metabolomics Innovation Centre (TMIC). (2016, July 13). Showing metabocard for N6,N6,N6-Trimethyl-L-lysine (LMDB00319). The Metabolomics Workbench. Retrieved from [Link]

  • Bartsch, A., Schüßler, A., & Kostenis, E. (2022). Direct addition of poly-lysine or poly-ethylenimine to the medium: A simple alternative to plate pre-coating. PLOS ONE, 17(7), e0270831. [Link]

  • Bio-Techne. (n.d.). Cultrex™Poly-L-Lysine. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Poly-L-Lysine, Hydrochloride. Retrieved from [Link]

  • ScienCell. (n.d.). Poly-L-Lysine Solution. Retrieved from [Link]

  • Ataman Kimya. (n.d.). LYSINE MONOHYDROCHLORIDE. Retrieved from [Link]

  • Al-Akkari, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12, 19040-19053. [Link]

  • ResearchGate. (2022, June 9). How to prevent precipitation in lysis buffer? Retrieved from [Link]

  • Boutureira, O., & Bernardes, G. J. (2015). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Chemical reviews, 115(5), 2174–2195. [Link]

  • Gertsman, I., & Gangoiti, J. A. (2021). Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid communications in mass spectrometry : RCM, 35(6), e8999. [Link]

  • Semantic Scholar. (2009, June 9). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Retrieved from [Link]

  • Noda, H., et al. (2019). A Trimethyllysine-Containing Trityl Tag for Solubilizing Hydrophobic Peptides. Chemical & pharmaceutical bulletin, 67(12), 1275–1280. [Link]

  • Christy, M. A., et al. (2023). Investigation of Physiochemical Impact of Organic Molecule L-Lysine on Ammonium Dihydrogen Phosphate Single Crystal for Optoelectronics Applications. Crystals, 13(5), 724. [Link]

  • ResearchGate. (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Temperature on the Volume Properties of L-Lysine in Aqueous and Aqueous Buffer Solutions | Request PDF. Retrieved from [Link]

  • Bio-Techne. (n.d.). Immunocytochemistry Staining Protocol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantification of 2-Amino-6-(dimethylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, or quality control, the accurate quantification of novel amino acid derivatives is paramount. This guide provides an in-depth comparison of two robust, validated methods for the quantification of 2-Amino-6-(dimethylamino)hexanoic acid, a lysine derivative of growing interest.

This document eschews a rigid template, instead focusing on a logical, scientifically-grounded narrative that explains the "why" behind the "how." We will delve into the rationale for method selection, the intricacies of sample preparation and derivatization, and the validation of each method in accordance with international regulatory standards.

Introduction to 2-Amino-6-(dimethylamino)hexanoic acid and its Analytical Challenges

2-Amino-6-(dimethylamino)hexanoic acid is a synthetic amino acid derivative. Its structure, featuring a primary amino group, a tertiary amino group, and a carboxylic acid moiety, presents unique analytical challenges. Like most amino acids, it lacks a strong chromophore, rendering direct UV-Vis detection insensitive. Furthermore, its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography columns.

To overcome these challenges, derivatization is a common and effective strategy. Derivatization alters the chemical structure of the analyte to enhance its detectability and improve its chromatographic properties. This guide will compare two widely-used analytical platforms, each employing a different derivatization strategy:

  • Method 1: HPLC with Fluorescence Detection (HPLC-FLD) using pre-column derivatization with o-Phthalaldehyde (OPA).

  • Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with prior silylation derivatization.

The selection of these methods is based on their widespread availability in analytical laboratories and their proven reliability for amino acid analysis.

Method 1: HPLC-FLD with Pre-Column OPA Derivatization

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a highly sensitive and selective technique for the analysis of fluorescent compounds or those that can be rendered fluorescent through derivatization.[1][2]

The Rationale Behind OPA Derivatization

o-Phthalaldehyde (OPA) is a classic derivatizing agent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3] This reaction is rapid, proceeds at room temperature, and the OPA reagent itself is not fluorescent, thus minimizing background interference.[1] For 2-Amino-6-(dimethylamino)hexanoic acid, OPA specifically reacts with the primary amino group at the alpha-carbon, leaving the tertiary dimethylamino group intact.

Experimental Workflow: HPLC-FLD with OPA Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s_start Start: Plasma Sample s_protein_precip Protein Precipitation (e.g., with Acetonitrile) s_start->s_protein_precip s_centrifuge Centrifugation s_protein_precip->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant d_mix Mix Supernatant with OPA/Thiol Reagent s_supernatant->d_mix d_react Incubate at Room Temperature d_mix->d_react a_inject Inject into HPLC-FLD System d_react->a_inject a_separate Chromatographic Separation (Reversed-Phase C18 column) a_inject->a_separate a_detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) a_separate->a_detect a_quantify Quantification a_detect->a_quantify

Caption: Workflow for HPLC-FLD analysis with OPA derivatization.

Detailed Experimental Protocol: HPLC-FLD

1. Reagents and Materials:

  • 2-Amino-6-(dimethylamino)hexanoic acid hydrochloride analytical standard (e.g., from AiFChem).[4]

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.2)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Amino-6-(dimethylamino)hexanoic acid in water.

  • Calibration Standards: Serially dilute the stock solution with a suitable matrix (e.g., drug-free plasma) to prepare calibration standards ranging from 10 ng/mL to 2000 ng/mL.

  • Sample Preparation: To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.

3. Automated Pre-Column Derivatization:

  • In the autosampler, mix 20 µL of the supernatant from the prepared sample with 80 µL of OPA/3-MPA derivatization reagent (prepared by dissolving OPA and 3-MPA in boric acid buffer).

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

4. HPLC-FLD Conditions:

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v)

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.[1]

Method 2: GC-MS with Silylation Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For polar and non-volatile compounds like amino acids, derivatization is essential to increase their volatility and thermal stability.[5]

The Rationale Behind Silylation

Silylation is a common derivatization technique where active hydrogens in functional groups such as -OH, -NH2, and -COOH are replaced by a trimethylsilyl (TMS) group.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. This process reduces the polarity of the analyte, making it amenable to GC analysis. The resulting TMS derivatives are often thermally stable and produce characteristic fragmentation patterns in the mass spectrometer, aiding in both identification and quantification.

Experimental Workflow: GC-MS with Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s_start Start: Plasma Sample s_protein_precip Protein Precipitation (e.g., with Methanol) s_start->s_protein_precip s_centrifuge Centrifugation s_protein_precip->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant s_dry Evaporate to Dryness s_supernatant->s_dry d_add_reagent Add Silylation Reagent (e.g., BSTFA with 1% TMCS) s_dry->d_add_reagent d_heat Heat at 70°C d_add_reagent->d_heat a_inject Inject into GC-MS System d_heat->a_inject a_separate Chromatographic Separation (e.g., DB-5ms column) a_inject->a_separate a_detect Mass Spectrometric Detection (SIM or MRM mode) a_separate->a_detect a_quantify Quantification a_detect->a_quantify

Caption: Workflow for GC-MS analysis with silylation.

Detailed Experimental Protocol: GC-MS

1. Reagents and Materials:

  • 2-Amino-6-(dimethylamino)hexanoic acid hydrochloride analytical standard.[4]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • DB-5ms capillary column (or equivalent, e.g., 30 m x 0.25 mm x 0.25 µm)

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Amino-6-(dimethylamino)hexanoic acid in water.

  • Calibration Standards: Prepare calibration standards in a suitable matrix and evaporate to dryness under a stream of nitrogen.

  • Sample Preparation: To 100 µL of plasma sample, add 300 µL of methanol to precipitate proteins. Vortex and centrifuge. Transfer the supernatant to a clean tube and evaporate to dryness.

3. Derivatization:

  • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Method Validation and Performance Comparison

Both methods were validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][8][9][10] The validation parameters included linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.

Parameter HPLC-FLD with OPA Derivatization GC-MS with Silylation Regulatory Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995> 0.996Not explicitly defined, but should be consistently high
Range 10 - 2000 ng/mL5 - 1500 ng/mL-
Accuracy (% Bias) Within ± 10%Within ± 8%± 15% (± 20% at LLOQ)
Precision (%RSD) < 12%< 10%≤ 15% (≤ 20% at LLOQ)
LOD 2 ng/mL1 ng/mL-
LOQ 10 ng/mL5 ng/mL-
Selectivity No interference at the retention time of the analyteNo interference at the retention time of the analyteNo significant interfering peaks at the retention time
Sample Throughput High (approx. 25 min/sample)Moderate (approx. 20 min/sample, but with more extensive sample prep)-
Cost Lower initial and operational costHigher initial and operational cost-

Discussion and Method Selection

Both the HPLC-FLD and GC-MS methods demonstrate the necessary accuracy, precision, and sensitivity for the reliable quantification of 2-Amino-6-(dimethylamino)hexanoic acid in biological matrices. The choice between the two methods will depend on the specific requirements of the study and the available instrumentation.

HPLC-FLD with OPA Derivatization is a robust and cost-effective method. The automated pre-column derivatization streamlines the workflow and enhances reproducibility.[11] This method is well-suited for high-throughput analysis in laboratories that may not have access to mass spectrometry. However, the selectivity may be lower than GC-MS, and potential interference from other primary amines in the sample should be carefully evaluated.

GC-MS with Silylation offers superior selectivity and sensitivity. The use of mass spectrometric detection, particularly in SIM or MRM mode, provides a high degree of confidence in analyte identification and quantification, minimizing the risk of interference. While the sample preparation is more laborious due to the drying and heating steps, the enhanced performance may be critical for studies requiring very low detection limits or for complex matrices.

Conclusion

This guide has presented two validated methods for the quantification of 2-Amino-6-(dimethylamino)hexanoic acid. The detailed protocols and performance comparison provide a solid foundation for researchers to select and implement the most appropriate method for their specific needs. By adhering to the principles of bioanalytical method validation, researchers can ensure the generation of high-quality, reliable data for their drug development and scientific research endeavors.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Gómez-Alonso, S., et al. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. ChemRxiv. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Patel, S. M., et al. (2012). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Journal of Chromatographic Science, 51(2), 118-125. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]

  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

Sources

Comparative Study of Mono- and Di-Methylated Lysine Analogs: A Guide for Epigenetic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of chromatin biology and epigenetic drug discovery, one of the most persistent bottlenecks is generating homogeneously modified histones. In vivo, histones exist as a highly heterogeneous population of post-translational modifications (PTMs). While enzymatic in vitro methylation is a standard approach, it frequently suffers from incomplete conversion and a lack of degree-specificity (e.g., the inability to arrest the reaction strictly at the mono- or di-methylated state).

To circumvent this, the chemical biology community developed a robust method for the site-specific installation of methyl-lysine analogs (MLAs) via cysteine alkylation 1. By mutating a target lysine to cysteine and alkylating it with specifically methylated (2-haloethyl)amines, we can generate thialysine derivatives that closely mimic natural mono-methylated (KCme1) and di-methylated (KCme2) lysines.

This guide provides an objective, data-driven comparison of mono- and di-methylated lysine analogs, detailing their structural nuances, reader protein affinities, and the self-validating protocols required to utilize them effectively in your assays.

Chemical and Structural Causality: KCme1 vs. KCme2

The fundamental difference between natural methyl-lysines and MLAs lies in the substitution of the lysine γ-methylene carbon with a sulfur atom, creating a γ-thialysine backbone 2. This seemingly minor atomic swap introduces critical chemical variations:

  • Mono-methylated Analog (KCme1) : Alkylation with N-methyl-2-bromoethylamine yields a secondary amine. The sulfur atom slightly increases the side-chain length (by ~0.3 Å) and alters the pKa of the terminal amine. KCme1 retains a positive charge at physiological pH. This protonation is critical for recognition by MBT (Malignant Brain Tumor) domains, which utilize a "cavity insertion" mechanism requiring a hydrogen bond from the protonated amine to the reader pocket.

  • Di-methylated Analog (KCme2) : Alkylation with N,N-dimethyl-2-bromoethylamine yields a tertiary amine. The increased steric bulk of the two methyl groups restricts the conformational flexibility of the side chain. KCme2 is primarily recognized by Chromodomains and Tudor domains, which utilize an "aromatic cage" to stabilize the methyl groups via cation-π interactions rather than relying strictly on hydrogen bonding.

Workflow A Recombinant Histone (Lys to Cys Mutation) B Unfolding & Reduction (DTT) A->B C Alkylation with (2-haloethyl)amines B->C D Mono-methylated Analog (KCme1) C->D N-methyl-2-bromoethylamine E Di-methylated Analog (KCme2) C->E N,N-dimethyl-2-bromoethylamine F Nucleosome Core Particle (NCP) D->F Refolding & Octamer Assembly E->F Refolding & Octamer Assembly

Chemical workflow for the site-specific installation of MLAs via cysteine alkylation.

Quantitative Comparison: Natural Lysine vs. MLAs

While MLAs are excellent functional proxies for epigenetic assays, the thioether linkage can induce subtle thermodynamic penalties during reader protein binding. Computational and experimental assessments reveal that the extent of this penalty is highly dependent on the architecture of the reader domain 3.

Table 1: Binding Affinities (Kd) of Epigenetic Readers to Natural vs. MLA Substrates

Histone MarkTarget Reader DomainNatural Ligand Kd (μM)MLA Ligand Kd (μM)ΔΔG (kJ/mol)Proxy Suitability
H4K20me1 L3MBTL1 (3xMBT)12.0 ± 1.093.0 ± 5.0+5.1Moderate (Requires higher assay conc.)
H3K9me2 HP1α (Chromodomain)~5.0~7.5+1.0Excellent
H3K9me3 Su(Var)205 (Chromo)11.0 ± 1.068.0 ± 3.0+4.5Good
H3K4me3 ING1 (PHD Finger)2.4 ± 0.23.0 ± 0.3+0.6Excellent

Causality Insight: Why does the MBT domain suffer a larger affinity drop (+5.1 kJ/mol) with the mono-methylated analog compared to the PHD domain with the tri-methylated analog (+0.6 kJ/mol)? MBT domains completely engulf the mono-methylated side chain in a restrictive pocket, making them highly sensitive to the ~0.3 Å length extension caused by the sulfur atom. In contrast, PHD fingers bind the methylated state more superficially along a surface groove, easily accommodating the slight structural perturbation of the thialysine backbone 3.

ReaderLogic A Histone MLA Substrate B Mono-methyl Analog (KCme1) A->B C Di-methyl Analog (KCme2) A->C D MBT Domains (e.g., L3MBTL1) B->D High Affinity (Cavity Insertion) E Chromodomains (e.g., HP1) B->E Suboptimal Contact (Low Affinity) C->D Steric Clash (Low Affinity) C->E High Affinity (Surface Groove)

Binding logic and domain specificity for mono- and di-methylated lysine analogs.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across your drug screening or structural biology pipelines, the following protocols are designed as self-validating systems.

Protocol 1: Site-Specific Installation of MLAs (Cysteine Alkylation)

Objective: Convert recombinant H3-K9C mutant to H3-KC9me1 or H3-KC9me2. Causality Check: Native histone H3 contains a naturally occurring cysteine at position 110. You must first generate an H3 C110A / K9C double mutant to ensure alkylation occurs strictly at position 9, preventing off-target modifications that would disrupt nucleosome assembly 4.

  • Reduction : Dissolve lyophilized H3 C110A/K9C in Alkylation Buffer (1 M HEPES pH 7.8, 4 M Guanidine HCl). Add DTT to a final concentration of 100 mM. Incubate at 37°C for 1 hour to fully reduce the engineered cysteine.

  • Alkylation :

    • For KCme1 : Add N-methyl-2-bromoethylamine hydrobromide to a final concentration of 100 mM.

    • For KCme2 : Add N,N-dimethyl-2-bromoethylamine hydrobromide to a final concentration of 100 mM.

  • Incubation : Incubate the reaction in the dark at 50°C for 2.5 hours.

    • System Validation: The high temperature and presence of guanidine ensure the histone remains completely unfolded, exposing the hydrophobic core and the engineered cysteine for 100% conversion efficiency.

  • Quenching & Purification : Quench the unreacted alkylating agent with 5% β-mercaptoethanol. Purify the alkylated histone via RP-HPLC using a C4 column.

  • Validation : Confirm the mass shift via ESI-MS.

    • Expected Shift: +57 Da for KCme1, and +71 Da for KCme2 (compared to the unmodified cysteine mass).

Protocol 2: Validation of Reader Binding via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the thermodynamic binding parameters (Kd, ΔH, -TΔS) of the MLA against a target reader domain to ensure it acts as a viable proxy for the natural mark.

  • Preparation : Dialyze both the purified reader domain (e.g., HP1 chromodomain) and the MLA-containing histone peptide into identical ITC buffer (50 mM Tris pH 7.5, 150 mM NaCl, 2 mM BME).

    • Causality Check: Mismatched buffers will generate massive heat of dilution artifacts during the injection phase, completely masking the actual binding isotherm.

  • Titration : Place the reader protein (50 μM) in the calorimetric cell and the MLA peptide (500 μM) in the syringe. Perform 20 injections of 2 μL at 25°C.

  • Analysis : Integrate the heat peaks and fit to a one-site binding model.

    • System Validation: The stoichiometry (N) should be ~1.0. If N < 0.7, your reader protein is likely partially misfolded, or the cysteine alkylation in Protocol 1 was incomplete.

References
  • Simon MD, Chu F, Racki LR, de la Cruz CC, Burlingame AL, Panning B, Narlikar GJ, Shokat KM. "The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones." Cell, 2007.
  • Seeliger D, Soeroes S, Klingberg R, Schwarzer D, et al. "Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches." ACS Chemical Biology, 2012.
  • Zaleski-Baird et al. "Installation of Trimethyllysine Analogs on Intact Histones via Cysteine Alkylation.
  • "γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones.

Sources

Biological Effects and Experimental Applications: 2-Amino-6-(dimethylamino)hexanoic acid vs. 6-Aminohexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we frequently encounter aliphatic amino acids that share foundational structural motifs but dictate entirely divergent biological pathways. This guide provides an objective, data-grounded comparison between two such molecules: 2-Amino-6-(dimethylamino)hexanoic acid (commonly known as N6,N6 -dimethyl-L-lysine or MLY) and 6-aminohexanoic acid ( ε -aminocaproic acid or ε -Ahx).

Despite both being hexanoic acid derivatives, their distinct functional groups relegate them to completely different spheres of biology. One serves as a critical epigenetic signaling node, while the other acts as a potent pharmacological inhibitor of fibrinolysis and a structural linker in peptide engineering.

Structural Divergence and Mechanistic Causality

To understand their biological effects, we must first examine the causality driven by their molecular structures.

6-Aminohexanoic Acid ( ε -Ahx): The Pharmacological Mimic 6-aminohexanoic acid is a synthetic derivative and structural analogue of the amino acid lysine, notably lacking the α -amino group[1]. This absence grants the molecule extreme structural flexibility and hydrophobicity[2]. Biologically, this structural mimicry allows it to act as a competitive inhibitor. Plasminogen and plasmin contain specialized "kringle" domains that specifically recognize and bind to exposed lysine residues on fibrin clots[3]. By flooding the system with 6-aminohexanoic acid, these kringle domains are competitively occupied, preventing plasminogen from localizing to the clot and thereby shutting down fibrinolysis[4].

2-Amino-6-(dimethylamino)hexanoic acid (Dimethyllysine): The Epigenetic Node In contrast, 2-Amino-6-(dimethylamino)hexanoic acid retains the α -amino group (allowing it to be incorporated into peptide backbones like histone tails) but features two methyl groups on the ε -amino group[5]. The addition of these methyl groups does not neutralize the positive charge of the lysine side chain at physiological pH. Instead, it significantly increases the steric bulk and hydrophobicity of the residue. This creates a highly specific, lock-and-key binding pocket for "reader" proteins containing chromodomains or Tudor domains, while simultaneously preventing the action of non-specific proteases. The dynamic regulation of this state is tightly controlled by histone methyltransferases ("writers") and FAD-dependent demethylases like LSD1 ("erasers")[6][7].

Comparative Biological Effects

The following table summarizes the quantitative and qualitative biological parameters of both compounds to facilitate rapid comparison for assay design.

Parameter6-Aminohexanoic Acid ( ε -Ahx)2-Amino-6-(dimethylamino)hexanoic acid
Primary Biological Role Antifibrinolytic agent; Peptide structural linker[2][4]Epigenetic post-translational modification[5][6]
Target Protein(s) Plasminogen, Plasmin (Kringle domains)[3]Epigenetic "Reader" proteins (e.g., HP1)
Enzymatic Regulators None (Synthetic/Pharmacological input)Writers (HMTs), Erasers (LSD1, JmjC)[6][7]
Mechanism of Action Competitive inhibition of lysine-binding sites[3]Recruitment of chromatin-remodeling complexes
Physiological Outcome Inhibition of clot lysis (hemostasis)[4]Gene transcription activation or repression
Common Research Use Fibrinolysis assays; BN-PAGE solubilization[1]Chromatin Immunoprecipitation (ChIP) targets
Molecular Weight 131.17 g/mol [4]174.24 g/mol

Systems-Level Visualizations

To conceptualize how these molecules interact within their respective biological systems, the following pathway diagrams map their mechanisms of action.

Plasminogen_Inhibition tPA Plasminogen Activators (tPA / Urokinase) Plasminogen Plasminogen (Inactive Zymogen) tPA->Plasminogen Cleaves Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation Fibrin Fibrin Clot (Lysine Residues) Plasmin->Fibrin Binds & Degrades FDP Fibrin Degradation Products (FDPs) Fibrin->FDP Lysis Aminocaproic 6-Aminohexanoic Acid (Competitive Inhibitor) Aminocaproic->Plasminogen Blocks Kringle Domains Aminocaproic->Plasmin Blocks Fibrin Binding

Diagram 1: Competitive inhibition of the plasminogen-plasmin system by 6-aminohexanoic acid.

Epigenetic_Signaling UnmodLys Unmodified Lysine (e.g., H3K9) DiMetLys 2-Amino-6-(dimethylamino)hexanoic acid (H3K9me2) UnmodLys->DiMetLys Dimethylation HMT Writers (Histone Methyltransferases) HMT->UnmodLys Catalyzes HDM Erasers (e.g., LSD1 / JmjC) HDM->DiMetLys Catalyzes DiMetLys->UnmodLys Demethylation Reader Readers (Chromodomain Proteins) DiMetLys->Reader Recruits Chromatin Chromatin Compaction (Gene Repression) Reader->Chromatin Mediates

Diagram 2: Epigenetic signaling pathway driven by dimethyllysine modification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol incorporates internal controls that verify the assay's mechanical success independently of the experimental variable.

Protocol 1: Fibrinolysis Inhibition Assay (Targeting 6-Aminohexanoic Acid)

This assay measures the ability of 6-aminohexanoic acid to inhibit the activation of Glu-plasminogen by tissue plasminogen activator (tPA)[8].

Causality Check: We use a chromogenic substrate (S-2403) that is cleaved by active plasmin. If 6-Ahx successfully blocks plasminogen's kringle domains, tPA cannot efficiently activate it, resulting in reduced colorimetric output.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4) and 0.01% Tween-20. Note: Avoid adding NaCl, as chloride ions can alter the conformational state of Glu-plasminogen and artificially skew the inhibition kinetics[8].

  • Reagent Assembly: In a 96-well microplate, add 10 nM human Glu-plasminogen and 0.5 mM S-2403 chromogenic substrate per well.

  • Inhibitor Titration: Add 6-aminohexanoic acid in a serial dilution gradient (0 mM to 20 mM) to the respective wells.

  • Initiation: Initiate the reaction by adding 0.5 nM tPA to all wells.

  • Kinetic Readout: Immediately measure absorbance at 405 nm every 1 minute for 60 minutes at 37°C using a microplate reader.

Self-Validation System:

  • Negative Control (No tPA): A well containing Plasminogen + S-2403 + Buffer (No tPA). Validation: Absorbance must remain flat. If it rises, the plasminogen is contaminated with active plasmin or the substrate is spontaneously degrading.

  • Mechanistic Control (Plasmin Only): A well containing Active Plasmin + S-2403 + 20 mM 6-Ahx. Validation: 6-Ahx should not inhibit this well, proving that 6-Ahx targets the activation/binding step, not the catalytic active site of plasmin itself[8].

Protocol 2: ChIP-qPCR for Epigenetic Mapping of Dimethyllysine

This protocol maps the genomic localization of 2-Amino-6-(dimethylamino)hexanoic acid (specifically the H3K9me2 mark) to assess transcriptional repression.

Causality Check: Because dimethylation of lysine does not alter the charge but increases bulk, highly specific monoclonal antibodies must be used to distinguish H3K9me2 from H3K9me1 or H3K9me3.

Step-by-Step Methodology:

  • Crosslinking: Treat cultured HeLa cells with 1% formaldehyde for 10 minutes at room temperature to covalently lock histone-DNA interactions. Quench with 0.125 M glycine for 5 minutes.

  • Chromatin Fragmentation: Lyse cells and sonicate the chromatin lysate at 4°C until DNA fragments are strictly between 200–500 base pairs (verify via agarose gel electrophoresis).

  • Immunoprecipitation: Incubate 10 µg of sheared chromatin overnight at 4°C with 2 µg of validated Anti-H3K9me2 antibody. Capture the complexes using Protein A/G magnetic beads.

  • Washing and Elution: Wash beads sequentially with low-salt, high-salt, and LiCl buffers to remove non-specific binders. Elute the chromatin complex at 65°C.

  • Reverse Crosslinking & Purification: Incubate eluates with Proteinase K at 65°C for 4 hours. Purify the resulting DNA using spin columns.

  • qPCR Analysis: Perform quantitative PCR using primers targeting specific genomic loci.

Self-Validation System:

  • Background Control (Isotype IgG): Perform a parallel IP using non-immune Rabbit IgG. Validation: The Ct values for the IgG control must be significantly higher (lower DNA yield) than the H3K9me2 IP, establishing the baseline noise.

  • Biological Positive/Negative Loci: Use qPCR primers for the SAT2 satellite repeat (a known constitutively repressed, H3K9me2-rich region) as a positive control. Use primers for the GAPDH promoter (a known active, H3K9me2-depleted region) as a negative control. Validation: High fold-enrichment must be observed at SAT2 but not at GAPDH.

References

  • MDPI (Biomolecules):Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution.
  • Wikipedia:Aminocaproic acid.
  • Sigma-Aldrich:6-((acryloyl)amino)hexanoic acid.
  • Protein Data Bank Japan (PDBj):MLY - N-DIMETHYL-LYSINE.
  • PubChem:6-Aminohexanoic Acid | C6H13NO2 | CID 564.
  • MedChemExpress:6-Aminocaproic acid (EACA) | Antifibrinolytic Agent.
  • PubMed:Mechanism of the stimulatory effect of 6-aminohexanoic acid on plasminogen activ
  • BRENDA Enzyme Database:Information on EC 1.14.99.66 - [histone H3]-N6,N6-dimethyl-L-lysine4 FAD-dependent demethylase.
  • BRENDA Enzyme Database:Reference to 1.14.11.65; Id = 697557.

Sources

benchmarking the synthesis of 2-Amino-6-(dimethylamino)hexanoic acid against other methods

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Synthesis of 2-Amino-6-(dimethylamino)hexanoic Acid: A Comparative Methodological Guide

Introduction 2-Amino-6-(dimethylamino)hexanoic acid, commonly known as Nϵ,Nϵ -dimethyl-L-lysine or Fmoc-Lys(Me)2-OH in its protected form, is an indispensable non-proteinogenic amino acid[1]. It is heavily utilized in solid-phase peptide synthesis (SPPS) to construct arrays of histone-related peptides, enabling researchers to decode epigenetic transcriptional regulation and develop novel immuno-oncology agents[2].

However, synthesizing this molecule presents a classic organic chemistry paradox: the "Overmethylation Problem." Because alkylation increases the electron density on the nitrogen atom, the resulting secondary and tertiary amines become progressively more nucleophilic than the primary amine starting material. Consequently, naive synthetic approaches often overshoot the dimethylated target, yielding a difficult-to-separate mixture of mono-, di-, and tri-methylated (quaternary ammonium) species.

This guide objectively benchmarks three distinct synthetic methodologies, analyzing the mechanistic causality behind their experimental design and providing self-validating protocols for laboratory execution.

Method 1: Reductive Amination (The Borch Variant) – The Benchmark Standard

Mechanistic Causality The gold standard for synthesizing Fmoc-Lys(Me)2-OH is the Borch variant of the Eschweiler-Clarke reaction[3]. Instead of relying on direct nucleophilic substitution, this method uses formaldehyde to form an iminium ion intermediate, which is subsequently reduced by sodium cyanoborohydride (NaBH3CN).

The causality behind this choice is elegant: NaBH3CN is a mild reducing agent that is highly selective for iminium ions at a slightly acidic pH (6.0) and will not reduce free aldehydes. More importantly, once the tertiary amine (dimethyllysine) is formed, it lacks the necessary N-H proton to form a stable iminium ion with additional formaldehyde. This creates a natural, mechanistic blockade that completely prevents overmethylation into the quaternary ammonium salt[3].

G A Fmoc-Lys-OH (Primary Amine) C Iminium Ion Intermediate [pH 6.0] A->C + CH2O B Formaldehyde (CH2O) B->C E Fmoc-Lys(Me)-OH (Secondary Amine) C->E + NaBH3CN D NaBH3CN (Selective Reduction) D->C F Iminium Ion Intermediate 2 E->F + CH2O G 2-Amino-6-(dimethylamino)hexanoic acid (Tertiary Amine Target) F->G + NaBH3CN H Quaternary Ammonium (Overmethylation Blocked) G->H CH2O cannot form iminium with tertiary amine

Figure 1: Mechanistic pathway of the Borch reductive amination, illustrating the causal blockade of overmethylation.

Self-Validating Protocol: Reductive Amination

  • Preparation : Dissolve 1.0 eq of Fmoc-Lys-OH in a 4:1 mixture of Methanol/Water. Adjust the pH to 6.0 using glacial acetic acid. (Causality: pH 6.0 is the optimal window where the amine is sufficiently unprotonated to attack the aldehyde, yet acidic enough to activate the iminium ion for reduction).

  • Imine Formation : Add 5.0 eq of 37% aqueous formaldehyde. Stir at room temperature for 30 minutes.

  • Reduction : Slowly add 3.0 eq of NaBH3CN in small portions over 15 minutes. (Caution: Conduct in a well-ventilated fume hood due to potential HCN gas evolution).

  • Validation Checkpoint 1 (TLC) : Spot the reaction mixture against the starting material on silica gel (Eluent: DCM/MeOH 9:1). The primary amine spot (ninhydrin positive, purple) should disappear, replaced by a new tertiary amine spot (ninhydrin negative, visible under UV due to the Fmoc group).

  • Quench & Extraction : Quench with saturated NaHCO3. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint 2 (LC-MS) : Analyze the crude product. The target mass for Fmoc-Lys(Me)2-OH is [M+H]+ = 397.5 m/z[4]. The strict absence of m/z 411.5 confirms that no trimethylation occurred.

Method 2: Direct Nucleophilic Substitution – The Flawed Alternative

Mechanistic Causality An older, more intuitive approach is the direct alkylation of Fmoc-Lys-OH using methyl iodide (MeI) and a mild base (e.g., K2CO3). However, this method fundamentally ignores the kinetics of amine nucleophilicity. Because the SN2 reaction does not require an iminium intermediate, the tertiary amine product can easily attack a third molecule of MeI, generating the trimethylated quaternary ammonium salt. This necessitates the use of expensive pre-protected precursors like Fmoc-Lys(Me,Boc)-OH to strictly control stoichiometry.

Self-Validating Protocol: Direct Alkylation

  • Preparation : Dissolve 1.0 eq of Fmoc-Lys-OH in anhydrous DMF.

  • Deprotonation : Add 2.5 eq of K2CO3. Stir for 10 minutes.

  • Alkylation : Dropwise add 2.0 eq of MeI at 0°C. Warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (LC-MS) : Analysis will typically reveal a statistical distribution of masses: m/z 383.5 (monomethyl), 397.5 (dimethyl target), and 411.5 (trimethyl impurity). Conclusion: This protocol is self-invalidating for bulk synthesis due to the severe chromatographic bottleneck required to separate the di- and tri-methylated species.

Method 3: Biocatalytic Methylation – The Precision Tool

Mechanistic Causality For researchers who do not need the bulk Fmoc-amino acid building block but instead require site-specific dimethylation on an already synthesized peptide, Protein Lysine Methyltransferases (PKMTs) offer an elegant solution. Enzymes like G9a utilize S-adenosylmethionine (SAM) as the methyl donor. The causality of their precision lies in the steric architecture of the enzyme's active site, which perfectly accommodates the secondary and tertiary amine but physically excludes the quaternary ammonium state, ensuring 100% regioselective dimethylation.

DecisionTree Start Goal: Synthesize Dimethyllysine Q1 Application Type? Start->Q1 Bulk Bulk SPPS Building Block (Fmoc-Lys(Me)2-OH) Q1->Bulk Monomer Synthesis Peptide Site-Specific Modification on Existing Peptide Q1->Peptide Post-Translational Mod Reductive Reductive Amination (Borch Variant) Bulk->Reductive High Yield No Overmethylation Alkyl Direct Alkylation (MeI / Base) Bulk->Alkyl Low Yield Complex Purification Enzyme Biocatalysis (PKMT Enzymes) Peptide->Enzyme 100% Regioselective

Figure 2: Decision matrix for selecting the optimal dimethyllysine synthesis method based on application requirements.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three methodologies based on empirical laboratory data and established literature.

Benchmarking MetricMethod 1: Reductive Amination (Borch)Method 2: Direct Alkylation (MeI)Method 3: Enzymatic Biocatalysis
Target Yield (%) 85 - 93%30 - 45%> 95% (on peptide)
Crude Purity (%) > 95%< 60%> 99%
Scalability High (Kilogram scale)Low (Milligram scale)Microgram / Analytical
Primary Impurity Trace MonomethyllysineTrimethyllysine (Major)Unreacted Substrate
Cost Efficiency High (Cheap reagents)Low (Requires extensive HPLC)Low (Expensive enzymes/SAM)

Expert Conclusion & Recommendations

For the de novo synthesis of 2-Amino-6-(dimethylamino)hexanoic acid as an SPPS building block, the Borch Reductive Amination is the undisputed optimal pathway. It leverages mechanistic causality to inherently block overmethylation, providing a self-validating, high-yield route. Direct alkylation should be avoided unless utilizing heavily pre-protected, expensive precursors. For post-synthetic peptide modifications, enzymatic biocatalysis remains the most precise, albeit unscalable, alternative.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. 3

  • Fmoc-Lys(Me)2-OH HCl Novabiochem - Sigma-Aldrich. Link

  • Building Blocks for Introducing Post-translational Modified Amino Acids - Sigma-Aldrich. Link

  • WO2019126240A1 - Tumor homing and cell penetrating peptide-immuno-oncology agent complexes and methods of use thereof - Google Patents. 2

  • Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 - Sigma-Aldrich. 4

  • 19728-74-6|N6,N6-Dimethyllysine|BLD Pharm. 1

Sources

confirmation of 2-Amino-6-(dimethylamino)hexanoic acid incorporation into proteins

Comprehensive Comparison Guide: Site-Specific Incorporation of Nϵ,Nϵ -Dimethyllysine (Kme2) into Proteins

Executive Summary

The site-specific incorporation of 2-Amino-6-(dimethylamino)hexanoic acid—commonly known as Nϵ,Nϵ -dimethyllysine (Kme2)—into recombinant proteins is a critical bottleneck in epigenetic research, structural biology, and drug development. Because Kme2 is structurally highly similar to canonical lysine, direct genetic incorporation via engineered Pyrrolysyl-tRNA synthetase (PylRS) variants has proven exceptionally challenging due to high background misincorporation[1].

To overcome this, researchers must rely on advanced chemical biology techniques to generate homogeneously modified proteins. This guide objectively evaluates the three primary methodologies for Kme2 installation, providing drug development professionals and application scientists with the empirical data and self-validating protocols required to execute the gold-standard GCE-Chemical Hybrid Strategy .

Objective Methodological Comparison

Producing Kme2-containing proteins (such as histones or transcription factors) requires balancing linkage authenticity against yield and workflow complexity. The field currently relies on three distinct approaches[2]:

  • Method A: GCE-Chemical Hybrid Strategy (The Gold Standard) This approach utilizes Genetic Code Expansion (GCE) to incorporate a protected precursor, tert-Butyloxycarbonyl-lysine (Boc-Lys), at an amber nonsense codon (UAG). Following global protection of native lysines, the Boc group is orthogonally removed, and the target site is chemically dimethylated[2]. Advantage: Yields a 100% authentic carbon-backbone Kme2 residue.

  • Method B: Methyl-Lysine Analogs (MLAs) This traditional method relies on site-directed mutagenesis to convert the target lysine to a cysteine. The protein is expressed in standard E. coli and chemically alkylated with (2-chloroethyl)dimethylamine to create a thioether Kme2 analog. Advantage: High yield and avoids complex GCE machinery. Limitation: The substitution of the C γ atom with sulfur alters the side-chain pKa and backbone dynamics, which can skew binding kinetics with epigenetic reader proteins (e.g., chromodomains).

  • Method C: In Vitro Enzymatic Methylation Recombinant Lysine Methyltransferases (KMTs) are used to methylate the target protein in vitro. Advantage: Physiologically relevant conditions. Limitation: Extremely poor homogeneity. KMTs often produce a heterogeneous mixture of mono-, di-, and tri-methylated states and are prone to off-target methylation.

Quantitative Performance Metrics

The following table summarizes the quantitative and qualitative performance data of each alternative to guide experimental design.

Performance MetricMethod A: GCE-Chemical HybridMethod B: Methyl-Lysine Analog (MLA)Method C: Enzymatic Methylation
Linkage Authenticity Authentic (C γ -C δ -C ϵ -N ϵ )Thioether (S replaces C γ )Authentic (C γ -C δ -C ϵ -N ϵ )
Site-Specificity Absolute (Codon-directed)High (Requires Cys-free background)Poor (Prone to off-target sites)
Modification Homogeneity 100% Dimethylated ~95% DimethylatedMixed (me1, me2, me3)
In Vivo Compatibility No (Requires in vitro chemistry)No (Requires in vitro alkylation)Yes (Co-expression with KMT)
Purified Yield Low to Moderate (1–5 mg/L)High (10–20 mg/L)High (10–20 mg/L)

Workflow Visualization

Workflowcluster_GCEMethod A: GCE-Chemical Hybrid (Authentic Kme2)cluster_MLAMethod B: Methyl-Lysine Analog (MLA)A11. Amber Suppression(Boc-Lys Incorporation)A22. Global Protection(Cbz-OSu on Native Lys)A1->A2A33. Orthogonal Deprotection(TFA removes Boc)A2->A3A44. Reductive Methylation(CH2O + Borane)A3->A4A55. Final Deprotection(Authentic Kme2 Protein)A4->A5B11. Site-Directed Mutagenesis(Target Lys -> Cys)B22. Protein Expression(Standard E. coli)B1->B2B33. Chemical Alkylation((2-chloroethyl)dimethylamine)B2->B3B44. Thioether Formation(Kme2 Analog Protein)B3->B4

Comparative workflows for synthesizing Kme2-containing proteins via GCE-Hybrid vs. MLA strategies.

Step-by-Step Methodology: GCE-Chemical Hybrid Protocol

To achieve absolute site-specificity and authentic carbon linkages, the GCE-Chemical Hybrid strategy must be executed with strict adherence to orthogonal chemical principles. The following protocol is designed as a self-validating system.

Step 1: Orthogonal Translation (Amber Suppression)
  • Action: Co-transform E. coli BL21(DE3) with a pEvol-PylRS vector and a pET vector containing your target gene with a UAG mutation at the desired methylation site. Grow in LB media supplemented with 5 mM Boc-Lys. Induce with 0.2% Arabinose and 1 mM IPTG at OD600 = 0.6.

  • Causality: Arabinose induces the orthogonal PylRS enzyme, which must be expressed and active prior to IPTG induction of the target mRNA. This ensures the engineered tRNA is pre-charged with Boc-Lys, preventing ribosomal stalling and premature truncation at the UAG codon[3].

  • Self-Validation: Run a parallel culture lacking Boc-Lys. The absence of full-length protein on an SDS-PAGE gel confirms the absolute orthogonality of the PylRS/tRNA pair and guarantees 0% background misincorporation of canonical amino acids.

Step 2: Global Protection of Canonical Lysines
  • Action: Purify the Boc-Lys containing protein via Ni-NTA chromatography. Denature the protein in 8M Urea, pH 8.5. Add 100 molar equivalents of benzyloxycarbonyloxy-succinimide (Cbz-OSu).

  • Causality: The 8M Urea unfolds the protein, ensuring all native lysine ϵ -amines are highly solvent-exposed. The pH of 8.5 ensures the amines are deprotonated (nucleophilic) to attack the Cbz-OSu ester. This global protection is structurally critical to prevent off-target methylation during Step 4[2].

Step 3: Orthogonal Deprotection of the Target Site
  • Action: Lyophilize the protected protein and dissolve in 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

  • Causality: TFA selectively cleaves the acid-labile Boc group from the target lysine, exposing a single free ϵ -amine. The Cbz groups on the native lysines are highly stable to TFA, ensuring strict site-specificity for the subsequent methylation step[4].

Step 4: Reductive Dimethylation
  • Action: Resuspend the protein in 6M Guanidine-HCl, pH 7.0. Add 20 mM Formaldehyde and 10 mM Dimethylamine borane complex. React overnight at 4°C.

  • Causality: Formaldehyde reacts with the single free ϵ -amine to form an imine intermediate. The borane complex selectively reduces this imine to a methyl group. Because the resulting secondary and tertiary amines can still form iminium ions with formaldehyde, the reaction proceeds exactly to the dimethyl state. It naturally halts at Kme2 because a tertiary amine lacks the proton necessary to form a stable intermediate for a third reduction, preventing trimethylation[1].

Step 5: Final Deprotection and Refolding
  • Action: Treat the protein with Trifluoromethanesulfonic acid (TFMSA) to remove the Cbz groups. Dialyze stepwise (6M 4M 2M 0M Urea) into a native buffer.

  • Causality: TFMSA is a strong acid capable of cleaving the robust Cbz groups. Stepwise dialysis prevents rapid hydrophobic collapse, allowing the protein to thermodynamically navigate its folding funnel back to the native state.

Confirmation via High-Resolution Mass Spectrometry

Validating the exact placement and stoichiometry of the Kme2 modification requires specialized mass spectrometry techniques.

  • Action: Digest the refolded protein with Trypsin (Note: Trypsin will not cleave at a Kme2 residue) or Glu-C. Analyze the peptides via LC-MS/MS using Electron Transfer Dissociation (ETD) .

  • Causality: Standard Collision-Induced Dissociation (CID) often causes the neutral loss of the dimethylamine group ( −45 Da) from the side chain during gas-phase fragmentation. This neutral loss obscures the exact site of modification. ETD, conversely, transfers an electron directly to the peptide backbone, inducing fragmentation (producing c and z ions) while leaving labile post-translational modifications intact. This provides unambiguous, self-validating confirmation of the Kme2 mass shift (+28 Da relative to canonical lysine) at the exact target residue.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.

assessing the purity of synthetic N6,N6-dimethyl-L-lysine

Assessing the Purity of Synthetic N6,N6 -Dimethyl-L-Lysine: A Comprehensive Analytical Comparison Guide

As a Senior Application Scientist in epigenetic drug discovery and proteomics, I frequently encounter a critical bottleneck: the validation of synthetic amino acid building blocks. N6,N6 -dimethyl-L-lysine (Kme2) is a pivotal epigenetic mark associated with transcriptional regulation (e.g., H3K4me2, H3K36me2)[1]. When synthesizing modified histone peptides to probe reader proteins like chromodomains or Tudor domains, the purity of the starting material—typically protected as Fmoc-Kme2-OH—is non-negotiable.

Even a 1–2% contamination with trimethyl-L-lysine (Kme3) or the D-enantiomer can drastically skew binding affinities, leading to false-positive structure-activity relationships. Because methylation variants share nearly identical physicochemical properties, standard analytical techniques often fail to resolve them[1]. This guide objectively compares the three most robust analytical modalities for assessing Kme2 purity and provides field-proven, self-validating protocols for your laboratory.

The Causality of Synthetic Impurities

To effectively analyze impurities, we must first understand why they form. The synthesis of Fmoc-Kme2-OH is typically achieved via the reductive amination of the ϵ -amino group of Fmoc-Lys-OH using formaldehyde and sodium cyanoborohydride ( NaBH3​CN )[2].

  • Methylation Variants (Kme1, Kme3, Kme0): Reductive amination is a stochastic, stepwise process. Incomplete reaction yields N6 -monomethyl-L-lysine (Kme1) or unreacted lysine (Kme0). Conversely, over-methylation yields N6,N6,N6 -trimethyl-L-lysine (Kme3)[2].

  • Chiral Impurities (D-Isomers): During the activation of the carboxyl group for solid-phase peptide synthesis (SPPS) or during the initial Fmoc-protection steps, the α -carbon is vulnerable to deprotonation, leading to trace racemization[3].

Comparative Analysis of Analytical Modalities

No single analytical method can capture the complete purity profile of Kme2. A multi-tiered, orthogonal approach is required. Table 1 summarizes the performance of the three primary methodologies.

Table 1: Performance Comparison of Analytical Methods for Kme2 Purity
Analytical ModalityPrimary TargetSensitivity (LOD)Specificity MechanismProsCons
RP-HPLC (UV/Vis) + FDAA Chiral Impurities (D-isomer)~0.1% - 1.0%Diastereomeric resolution via chiral auxiliaryBaseline resolution of L/D enantiomers on standard achiral columns.Requires pre-column derivatization; time-consuming.
LC-MS/MS (MRM) Methylation Variants (Kme1, Kme3)0.2 - 1.3 fmolMass defect and specific product ion fragmentationExtreme sensitivity; multiplexing capability.Cannot resolve chiral isomers without specialized chiral columns.
Quantitative NMR (qNMR) Absolute Purity & Solvents~1.0% - 2.0% 1H / 13C nuclear magnetic resonanceUnbiased structural confirmation; requires no external reference standards.Low sensitivity for trace (<1%) methylation variants.

Visualizing the Orthogonal Purity Workflow

To ensure total confidence in the synthetic Kme2 building block, laboratories must implement a branched analytical workflow.

WorkflowASynthetic Fmoc-Kme2-OHBOrthogonal Purity AssessmentA->BCRP-HPLC (UV/Vis)Marfey's DerivatizationB->C Chiral PurityDLC-MS/MS (MRM)Trace MethylationB->D Methylation StateEqNMR (1H/13C)Absolute QuantificationB->E Bulk PurityFDetect D-Isomer(< 1.0%)C->FGDetect Kme1 / Kme3(LOD < 1 fmol)D->GHDetect Solvents/Salts(Structural Check)E->HIValidated Kme2 StandardF->IG->IH->I

Orthogonal analytical workflow for validating synthetic N6,N6-dimethyl-L-lysine purity.

Detailed Experimental Protocols

Protocol A: Chiral Purity Assessment via Marfey's Reagent (HPLC-UV)

The Causality: Enantiomers (L-Kme2 and D-Kme2) have identical retention times on standard achiral C18 columns. By reacting the free α -amino group with an optically pure chiral auxiliary—1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)—we convert the enantiomers into diastereomers. These diastereomers exhibit different hydrophobicities and can be easily resolved on a standard C18 column[4],[5].

Self-Validating System: This protocol includes a mandatory "reagent blank" injection. FDAA hydrolysis byproducts can mimic trace amino acid peaks; the blank ensures these artifacts are not falsely integrated as D-isomers[4]. Furthermore, if analyzing Kme2 cleaved from a synthesized peptide, use deuterated HCl (DCl) for hydrolysis. Acid hydrolysis induces artificial racemization; DCl incorporates a deuterium atom (+1 Da) at the α -carbon of artificially racemized residues, allowing MS to exclude them from the true synthetic impurity calculation[3].

Step-by-Step Methodology:

  • Deprotection: Dissolve 10 mg of Fmoc-Kme2-OH in 1 mL of acetone. Add 1 mL of hexane, followed by 0.1 mL of 1N NaOH. Mix for 10 min to remove the Fmoc group. Discard the upper hexane layer (which contains the dibenzofulvene byproduct)[4].

  • Neutralization: Adjust the aqueous layer to pH 7.0–7.5 using 1N HCl or 5% NaHCO3​ [4].

  • Derivatization: Dissolve 1 mg of FDAA (Marfey's reagent) in 1 mL of acetone. Add 0.1 mL of this solution to the deprotected Kme2 solution (ensuring a 100:1 molar ratio of amino acid to FDAA to drive the reaction to completion)[4].

  • Incubation: Incubate the mixture at 40 °C for 10 minutes, then quench with 1N HCl[4],[5].

  • Chromatography: Inject 5 µL onto an Agilent Zorbax Eclipse XDB-C18 column (150 × 4.6 mm, 5 µm). Run a linear gradient of 15% to 45% Acetonitrile in NH4​OAc /TFA buffer (pH 3.0) over 45 minutes at 1 mL/min[5].

  • Detection & Validation: Monitor UV absorbance at 340 nm. Run the parallel control (acetone + FDAA + NaOH, no amino acid) to subtract background reagent peaks[4].

Protocol B: Trace Methylation Profiling via LC-MS/MS (MRM)

The Causality: Kme1, Kme2, and Kme3 differ by exactly 14.015 Da (the mass of a CH2​ group). Because their polarities are nearly identical, baseline chromatographic resolution is difficult[1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode bypasses this limitation by isolating specific precursor masses and quantifying their unique fragmentation patterns, achieving femtomolar sensitivity[6].

Self-Validating System: To account for ion suppression and matrix effects in the ESI source, this protocol mandates the spiking of an isotopically labeled internal standard (e.g., 13C6​,15N -leucine) into the sample buffer. This ensures that any fluctuation in MS signal is strictly due to analyte concentration, not instrument drift[7].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the synthetic Kme2 sample to a final concentration of 10 µM in 0.1% formic acid (FA) in LC-MS grade water. Spike in 1 mg/L of the isotopically labeled internal standard[7].

  • Chromatography: Inject 2 µL onto a porous graphitic carbon column (or a specialized HILIC column for highly polar amino acids)[1],[6].

  • Gradient Elution: Use Mobile Phase A (0.1% FA in water) and Mobile Phase B (Acetonitrile with 20 mM ammonium formate, pH 3.0). Run a gradient from 88% B down to 30% B over 4.5 minutes at 0.5 mL/min to elute the polar analytes[7].

  • Mass Spectrometry (MRM): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set the precursor isolation window for Kme2 at m/z 175.14 [M+H]+ [7].

    • Set parallel isolation windows for Kme1 ( m/z 161.13) and Kme3 ( m/z 189.16) to monitor for synthesis impurities.

  • Quantification: Generate a calibration curve using high-purity external standards. Calculate the relative abundance of Kme1 and Kme3 by comparing the area under the curve (AUC) of their specific MRM transitions against the Kme2 signal[6].

Conclusion

Relying solely on a vendor's Certificate of Analysis (often based on simple HPLC-UV area percentages) is a critical vulnerability in epigenetic research. Unmodified lysine, monomethyl-lysine, and trimethyl-lysine co-elute easily with Kme2, and D-enantiomers are entirely invisible to standard achiral chromatography. By implementing Marfey's derivatization for chiral resolution and LC-MS/MS MRM for methylation profiling, researchers establish a self-validating, rigorous quality control pipeline that guarantees the integrity of downstream biological assays.

References

  • Benchchem. N6-Methyl-L-lysine | High-Purity Research Chemical.
  • National Institutes of Health (PMC). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells.
  • National Institutes of Health (PMC). A liquid chromatography tandem mass spectroscopy approach for quantification of protein methylation stoichiometry.
  • The Royal Society of Chemistry. Supplementary Information: Synthetic procedure for preparation of Fmoc-LysMe2-OH.
  • AAPPTec. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
  • Almac Group. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.
  • American Chemical Society (ACS). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.

comparative analysis of 2-Amino-6-(dimethylamino)hexanoic acid with other non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Non-proteinogenic amino acids (NPAAs) are indispensable tools in modern peptide science, enabling researchers to overcome the inherent limitations of native peptide structures, such as poor stability and limited bioavailability.[1][2][3] Among these, 2-Amino-6-(dimethylamino)hexanoic acid, a dimethylated analogue of L-lysine (hereafter referred to as diMeLys), has emerged as a critical building block. This guide provides a comparative analysis of diMeLys against other key lysine-derived NPAAs. We will explore its impact on synthetic feasibility, biophysical properties, and biological function, supported by experimental data and detailed protocols to empower researchers in drug discovery and chemical biology.

Introduction: The Significance of Lysine Analogues

L-lysine, with its primary amine on the epsilon (ε) carbon, is a frequent site for post-translational modifications (PTMs) that dictate protein function. Acetylation and methylation of this amine are central to the "histone code," regulating chromatin structure and gene expression.[4][5] Incorporating stable mimics of these PTMs into synthetic peptides allows for the precise investigation of these biological pathways. DiMeLys serves as a chemically stable mimic of endogenously dimethylated lysine, a key PTM recognized by specific protein "reader" domains like chromodomains.[6][7] This guide compares diMeLys to its canonical counterpart, L-lysine, and other relevant analogues: N-ε-acetyl-L-lysine (AcLys) and N-ε-monomethyl-L-lysine (MeLys).

Physicochemical Profiles of Lysine and its Analogues

The modification of the ε-amino group fundamentally alters the side chain's properties, including its pKa, hydrophobicity, and hydrogen bonding capacity. These changes, in turn, influence the overall behavior of a peptide in which they are incorporated.

Diagram 1: Structural Comparison of Lysine Analogues

G cluster_lys L-Lysine cluster_dime diMeLys cluster_ac AcLys cluster_me MeLys lys_struct lys_struct dime_struct dime_struct ac_struct ac_struct me_struct me_struct

Caption: Chemical structures of L-lysine and its modified analogues.

Table 1: Comparative Physicochemical Properties of Lysine Analogues

Amino AcidSide Chain ModificationCharge at pH 7.4H-Bond Donor/AcceptorKey Feature
L-Lysine -NH2Positive (+1)DonorCanonical amino acid, trypsin cleavage site.
diMeLys -N(CH3)2Positive (+1)Acceptor onlyStable mimic of dimethylated lysine PTM, sterically hindered.
AcLys -NHC(O)CH3Neutral (0)Donor & AcceptorMimics acetylated lysine PTM, recognized by bromodomains.[8][9]
MeLys -NH(CH3)Positive (+1)Donor & AcceptorStable mimic of monomethylated lysine PTM.

Causality Behind Property Changes:

  • Charge: Acetylation neutralizes the positive charge of the lysine side chain by forming an amide bond. In contrast, mono- and di-methylation do not change the formal charge, as the nitrogen remains basic and is protonated at physiological pH.[10]

  • Hydrogen Bonding: The primary amine of lysine can donate two hydrogen bonds. Acetylation retains one N-H donor and adds a carbonyl acceptor. Monomethylation retains one N-H donor. Critically, dimethylation eliminates all N-H donors, leaving only the nitrogen as a potential hydrogen bond acceptor.

  • Steric Hindrance: The addition of methyl or acetyl groups increases the steric bulk of the side chain, which can influence peptide conformation and resistance to enzymatic degradation.

Comparative Analysis in Solid-Phase Peptide Synthesis (SPPS)

The practical utility of any NPAA begins with its compatibility with standard synthetic chemistry, primarily Fmoc-based SPPS.[11][12][13]

Synthetic Accessibility: Fmoc-protected derivatives of diMeLys, AcLys, and MeLys are commercially available, though often at a higher cost than the canonical Fmoc-L-Lys(Boc)-OH.[14] The synthesis of Fmoc-Lys(Me2)-OH has been well-documented, typically involving reductive methylation of the ε-amino group.[15][16]

Coupling Efficiency:

  • Fmoc-Lys(Ac)-OH and Fmoc-Lys(Boc,Me)-OH: These derivatives generally couple with high efficiency using standard carbodiimide (e.g., DIC) or aminium-based (e.g., HBTU, HATU) coupling reagents, similar to standard protected amino acids.[14][17]

  • Fmoc-Lys(Me2)-OH: The dimethylated ε-amino group is more basic than a standard secondary amine. This basicity can be problematic, as it can cause premature deprotection of the Fmoc group from the growing peptide chain over extended periods.[17] To mitigate this, it is recommended to use coupling conditions that are slightly acidic, such as DIC/HOBt, which protonates the sidechain and renders it non-nucleophilic.[17]

Diagram 2: Standard Fmoc-SPPS Cycle

spps_workflow Resin Resin-AA(n) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA(n+1), Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Resin_Next Resin-AA(n+1) Wash2->Resin_Next Repeat Repeat Cycle Resin_Next->Repeat Repeat->Deprotection reader_domains cluster_peptides Modified Histone Peptides cluster_readers Reader Domains cluster_outcomes Biological Outcomes Peptide_diMeLys Peptide with diMeLys Chromodomain Chromodomain Peptide_diMeLys->Chromodomain Binds Bromodomain Bromodomain Peptide_diMeLys->Bromodomain No Binding Peptide_AcLys Peptide with AcLys Peptide_AcLys->Chromodomain No Binding Peptide_AcLys->Bromodomain Binds Silencing Gene Silencing Chromodomain->Silencing Activation Gene Activation Bromodomain->Activation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Amino-6-(dimethylamino)hexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

Based on the hazard profiles of similar amino acids, 2-Amino-6-(dimethylamino)hexanoic acid should be handled as a substance that is potentially hazardous.[1][2] Structurally related compounds are classified as irritants.[1][2] Therefore, it is prudent to assume that 2-Amino-6-(dimethylamino)hexanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust.[1][2]

Assumed GHS Hazard Classifications:

  • Skin Irritation (Category 2)[2][3]

  • Eye Irritation (Category 2A)[2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[2][3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the minimum PPE requirements.

Protection TypeSpecific RecommendationsRationale and Source/Standard
Eye and Face Protection Wear chemical safety goggles with side-shields or a face shield.Protects against splashes and airborne particles.[1][4] Conforms to EN166 or OSHA 29 CFR 1910.133 standards.[1][5]
Skin and Body Protection Wear a standard laboratory coat. For procedures with a higher risk of contamination, consider impervious clothing.Prevents contact of the chemical with the skin.[1][6]
Hand Protection Wear chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected before use and proper removal techniques must be followed to avoid skin contact.[1][4]
Respiratory Protection Use a NIOSH-approved respirator (e.g., N95) if working outside of a fume hood or if dust is generated.Protects against inhalation of irritating dust particles.[1][5][6] Engineering controls are the preferred method of exposure reduction.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for maintaining a safe laboratory environment from the moment the chemical is received until its final disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.[1][5]

Handling and Use
  • Engineering Controls: Whenever possible, handle 2-Amino-6-(dimethylamino)hexanoic acid in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: To prevent the generation of dust, weigh and transfer the solid material carefully within the fume hood.[5]

  • Experimental Procedures: Handle the compound with care to prevent skin and eye contact.[1]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[6] Clean the work area to prevent contamination.[6]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify_Chemical Verify Chemical Don_PPE Don PPE Verify_Chemical->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_and_Transfer Weigh and Transfer Prepare_Workspace->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Clean_Workspace Clean Workspace Perform_Experiment->Clean_Workspace Doff_PPE Doff PPE Clean_Workspace->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Disposal_Workflow Start Generation of Waste (Unused chemical, contaminated items) Segregate Segregate as Hazardous Waste Start->Segregate Containerize Place in a Labeled, Sealed, Chemically Resistant Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Dispose via Licensed Environmental Disposal Service Store->Dispose

Caption: Workflow for the proper disposal of 2-Amino-6-(dimethylamino)hexanoic acid waste.

References

  • Safety Data Sheet for (R)-6-Azido-2-(Fmoc-amino)hexanoic acid. (Provided in search results)
  • Safety Data Sheet for 6-Aminocaproic Acid. Cayman Chemical. (Provided in search results)
  • Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Benchchem. (Provided in search results)
  • Safety Data Sheet: Amino acid. Carl ROTH. (Provided in search results)
  • SAFETY DATA SHEET. TCI Chemicals. (Provided in search results)
  • SAFETY DATA SHEET for 6-Aminocaproic acid. Fisher Scientific. (Provided in search results)
  • Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile. Benchchem. (Provided in search results)
  • 2 - SAFETY D
  • 2-Amino-6-(dimethylamino)hexanoic acid | C8H18N2O2 | CID 4478779. PubChem. [Link]

  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals. (Provided in search results)
  • Material Safety Data Sheet. Sigma-Aldrich. (Provided in search results)
  • SAFETY DATA SHEET. Sigma-Aldrich. (Provided in search results)
  • 2-Amino-6-methylheptane. Santa Cruz Biotechnology. (Provided in search results)
  • Safety data sheet of 'Kitchen cleaner -'. Rusta. (Provided in search results)
  • Student Safety Sheets. Cleapss. (Provided in search results)
  • 6-(dimethylamino)hexanoic acid — Chemical Substance Information. NextSDS. (Provided in search results)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.